molecular formula C20H27N3O4 B1246705 16-Keto aspergillimide

16-Keto aspergillimide

Katalognummer: B1246705
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: YAYKUKWEFJDSJG-CQTZQYROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,6S,7R,9S,11S)-1',6,10,10,13-Pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone has been reported in Aspergillus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C20H27N3O4

Molekulargewicht

373.4 g/mol

IUPAC-Name

(1S,6S,7R,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone

InChI

InChI=1S/C20H27N3O4/c1-11-6-13(24)23-10-19-9-18(8-14(25)21(4)15(18)26)17(2,3)12(19)7-20(11,23)16(27)22(19)5/h11-12H,6-10H2,1-5H3/t11-,12-,18-,19+,20+/m0/s1

InChI-Schlüssel

YAYKUKWEFJDSJG-CQTZQYROSA-N

Isomerische SMILES

C[C@H]1CC(=O)N2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C

Kanonische SMILES

CC1CC(=O)N2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C

Synonyme

16-keto-aspergillimide
16-ketoaspergillimide
SB 202327
SB-202327
SB202327

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to 16-Keto Aspergillimide: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Keto aspergillimide is a natural product isolated from the fungus Aspergillus japonicus (strain IMI 337664) that has garnered attention for its potential as an anthelmintic agent.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on presenting key data and experimental methodologies relevant to researchers in the fields of natural product chemistry, parasitology, and drug development.

Chemical Structure and Physicochemical Properties

This compound, also known as SB202327, is a complex alkaloid with the molecular formula C₂₀H₂₇N₃O₄ and a molecular weight of 373.46 g/mol .[1] Its chemical structure is characterized by a polycyclic system featuring a diketopiperazine ring, a pyrrolidine ring, and a cyclohexenone moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₇N₃O₄[1]
Molecular Weight 373.46 g/mol [1]
CAS Number 199784-50-4[1][3]
Appearance White solid[1]
Melting Point >300 °C[1]
Purity (by HPLC) >98%[1]
Solubility Soluble in ethanol (1 mg/ml), methanol (1 mg/ml), and DMSO.[1]

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. While the complete raw data is extensive, a summary of the key spectroscopic features is presented below.

Table 2: Summary of Spectroscopic Data for this compound

TechniqueKey Observations
¹H NMR Characteristic signals for methyl groups, methylene protons, and methine protons within the complex ring system.
¹³C NMR Resonances corresponding to carbonyl carbons in the keto and amide functionalities, as well as sp² and sp³ hybridized carbons of the cyclic framework.
Mass Spectrometry A molecular ion peak consistent with the molecular formula C₂₀H₂₇N₃O₄.
Infrared (IR) Spectroscopy Absorption bands indicative of carbonyl groups (C=O) from the ketone and amide moieties, as well as N-H and C-H stretching vibrations.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on standard methods for the isolation of fungal metabolites. The specific details for this compound are proprietary to the initial discovery but would follow a similar workflow.

G Figure 1. General Workflow for Isolation and Purification cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Fermentation Culture of Aspergillus japonicus (IMI 337664) MycelialExtraction Extraction of Mycelial Cake with Organic Solvent (e.g., Acetone/Methanol) Fermentation->MycelialExtraction BrothExtraction Extraction of Fermentation Broth with Immiscible Organic Solvent (e.g., Ethyl Acetate) Fermentation->BrothExtraction Concentration Concentration of Crude Extracts MycelialExtraction->Concentration BrothExtraction->Concentration Chromatography1 Initial Chromatographic Separation (e.g., Silica Gel Column) Concentration->Chromatography1 Chromatography2 Further Purification by HPLC Chromatography1->Chromatography2 Isolation Isolation of Pure this compound Chromatography2->Isolation

A generalized workflow for the isolation and purification of fungal metabolites.
  • Fermentation: Aspergillus japonicus strain IMI 337664 is cultured in a suitable liquid medium under controlled conditions to promote the production of secondary metabolites.

  • Extraction: The fungal mycelium and the fermentation broth are separated. The mycelium is typically extracted with a polar organic solvent like acetone or methanol. The broth is extracted with a water-immiscible organic solvent such as ethyl acetate.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves initial fractionation on a silica gel column followed by further purification using high-performance liquid chromatography (HPLC) to isolate the pure this compound.

In Vitro Anthelmintic Activity Assay against Trichostrongylus colubriformis**

The anthelmintic activity of this compound has been evaluated against the nematode Trichostrongylus colubriformis. A standard in vitro assay to determine such activity is outlined below.

G Figure 2. In Vitro Anthelmintic Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Assessment WormCollection Collection of adult Trichostrongylus colubriformis Incubation Incubation of worms with test compound at 37°C WormCollection->Incubation CompoundPrep Preparation of serial dilutions of this compound CompoundPrep->Incubation Motility Microscopic assessment of worm motility Incubation->Motility DataAnalysis Calculation of IC50/EC50 values Motility->DataAnalysis

A standard workflow for an in vitro anthelmintic assay.
  • Parasite Collection: Adult Trichostrongylus colubriformis are collected from the intestines of infected host animals (e.g., gerbils)[1].

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to a range of test concentrations.

  • Incubation: A defined number of adult worms are placed in each well of a microtiter plate containing the different concentrations of the test compound. The plates are incubated at 37°C.

  • Motility Assessment: After a set incubation period, the motility of the worms is observed under a microscope. The percentage of motile worms at each concentration is recorded.

  • Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), which represents the concentration of the compound required to inhibit 50% of worm motility.

Biological Activity and Potential Mechanism of Action

This compound has demonstrated in vitro anthelmintic activity against adult Trichostrongylus colubriformis.[1] However, in vivo activity was not observed in the initial studies.[1]

The precise mechanism of action for this compound has not been fully elucidated. However, the mechanisms of action for many anthelmintic drugs are known and provide potential avenues for investigation.[4][5][6][7][8] These can be broadly categorized as follows:

  • Disruption of Microtubule Function: Some anthelmintics, like the benzimidazoles, bind to the protein tubulin, preventing its polymerization into microtubules.[4][8] This disrupts essential cellular processes in the parasite.

  • Neuromuscular Paralysis: Other classes of anthelmintics act on the neuromuscular system of the parasite.

    • Nicotinic Acetylcholine Receptor Agonists: Compounds like levamisole cause spastic paralysis by persistently activating nicotinic acetylcholine receptors.[5]

    • GABA Receptor Agonists: Piperazine, for instance, causes flaccid paralysis by agonizing GABA receptors.[5]

    • Glutamate-gated Chloride Channel Modulators: Avermectins induce paralysis by opening these channels.[5]

  • Inhibition of Energy Metabolism: Some anthelmintics interfere with the parasite's energy production pathways.

G Figure 3. Potential Anthelmintic Mechanisms of Action cluster_0 Potential Molecular Targets cluster_1 Cellular and Physiological Effects 16_Keto_aspergillimide This compound Microtubules Microtubule Assembly 16_Keto_aspergillimide->Microtubules ? nAChR Nicotinic Acetylcholine Receptors 16_Keto_aspergillimide->nAChR ? GABA_R GABA Receptors 16_Keto_aspergillimide->GABA_R ? GluCl Glutamate-gated Chloride Channels 16_Keto_aspergillimide->GluCl ? Energy_Metabolism Energy Metabolism Pathways 16_Keto_aspergillimide->Energy_Metabolism ? Disrupted_Cell_Function Disrupted Cellular Processes Microtubules->Disrupted_Cell_Function Spastic_Paralysis Spastic Paralysis nAChR->Spastic_Paralysis Flaccid_Paralysis Flaccid Paralysis GABA_R->Flaccid_Paralysis Paralysis Paralysis GluCl->Paralysis Energy_Depletion Energy Depletion Energy_Metabolism->Energy_Depletion

A diagram illustrating potential, yet unconfirmed, mechanisms of action for this compound.

Further research is required to determine which, if any, of these pathways are targeted by this compound.

Conclusion and Future Directions

This compound is a structurally interesting natural product with demonstrated in vitro anthelmintic activity. This guide has summarized its known chemical and biological properties and provided an overview of the experimental methodologies used in its study. Future research should focus on elucidating its precise mechanism of action, which could lead to the development of new and more effective anthelmintic drugs. Furthermore, medicinal chemistry efforts could be directed towards synthesizing analogs of this compound to improve its in vivo efficacy and pharmacokinetic profile. The lack of in vivo activity in initial studies suggests that factors such as metabolic instability or poor absorption may need to be addressed in future drug development efforts.

References

Unveiling 16-Keto Aspergillimide: A Technical Overview of its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of 16-Keto aspergillimide, a notable anthelmintic agent. While the initial query suggested its origin from Aspergillus japonicus, extensive literature review clarifies that this compound was, in fact, isolated from the fungal strain Aspergillus sp. IMI 337664 . This document will synthesize the publicly available data, detail generalized experimental protocols relevant to the isolation of fungal secondary metabolites, and present this information in a structured format for ease of comparison and understanding.

Core Data Presentation

The following table summarizes the key quantitative and qualitative data available for this compound, also known by its synonym SB202327. It is important to note that detailed quantitative data such as fermentation yield and purity are not publicly available and are likely contained within the primary research publication.

ParameterDataReference
Compound Name This compound[1]
Synonym SB202327[1]
Source Organism Aspergillus sp. IMI 337664[1]
Molecular Formula C₂₀H₂₇N₃O₄[2]
Molecular Weight 373.45 g/mol [2]
Biological Activity Anthelmintic[1]
Primary Publication Banks, R. M., et al. (1997). Novel anthelmintic metabolites from an Aspergillus species; the aspergillimides. The Journal of Antibiotics, 50(10), 840-846.[1]

Experimental Protocols

Due to the inaccessibility of the full text of the primary research article by Banks et al. (1997), the specific, detailed experimental protocols for the fermentation, extraction, and purification of this compound cannot be provided. However, a generalized methodology typically employed for the isolation of secondary metabolites from fungal cultures is outlined below. This protocol is based on established practices in natural product chemistry.[3][4][5]

Fungal Fermentation
  • Culture Initiation: A pure culture of Aspergillus sp. IMI 337664 is initiated from a stock culture onto a suitable agar medium, such as Potato Dextrose Agar (PDA), and incubated until sufficient sporulation is observed.

  • Seed Culture: Spores are harvested and used to inoculate a liquid seed medium in a shake flask. The seed culture is incubated to allow for mycelial growth.

  • Production Culture: The seed culture is then transferred to a larger volume production medium. The composition of this medium is critical for the optimal production of secondary metabolites and is often determined through media screening and optimization experiments. Fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of this compound.

Extraction of Secondary Metabolites
  • Harvesting: After the fermentation period, the fungal biomass (mycelia) is separated from the culture broth by filtration or centrifugation.

  • Mycelial Extraction: The mycelia are typically extracted with a polar organic solvent such as methanol or acetone to extract intracellular metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Broth Extraction: The culture filtrate is subjected to liquid-liquid extraction with an immiscible organic solvent, commonly ethyl acetate, to recover extracellular metabolites. The organic phase is then concentrated to dryness.

Purification of this compound

The crude extracts from both the mycelia and the broth are then subjected to a series of chromatographic techniques to isolate the target compound.

  • Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over a stationary phase like silica gel, eluting with a gradient of solvents of increasing polarity.

  • Further Purification: Fractions showing the desired biological activity (in this case, anthelmintic activity) are then further purified using techniques such as High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable mobile phase.

  • Final Purity Check: The purity of the isolated this compound is assessed by analytical HPLC and its structure is confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of a fungal secondary metabolite like this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification start Aspergillus sp. IMI 337664 Stock Culture seed_culture Seed Culture Preparation start->seed_culture production_culture Large-Scale Fermentation seed_culture->production_culture harvest Harvesting (Filtration/Centrifugation) production_culture->harvest mycelia Mycelia harvest->mycelia broth Culture Broth harvest->broth mycelia_extraction Mycelial Extraction (e.g., Methanol) mycelia->mycelia_extraction broth_extraction Broth Extraction (e.g., Ethyl Acetate) broth->broth_extraction crude_extract Crude Extracts mycelia_extraction->crude_extract broth_extraction->crude_extract fractionation Chromatographic Fractionation (e.g., VLC, Column Chromatography) crude_extract->fractionation hplc HPLC Purification fractionation->hplc pure_compound Pure this compound hplc->pure_compound

Generalized workflow for the isolation of this compound.
Hypothetical Signaling Pathway for Anthelmintic Activity

Information regarding the specific signaling pathways affected by this compound is not available in the public domain. The following diagram represents a hypothetical signaling pathway that could be involved in the anthelmintic mode of action, targeting neuromuscular function in helminths, a common mechanism for such agents.

signaling_pathway compound This compound receptor Nicotinic Acetylcholine Receptor (nAChR) Subunit compound->receptor Binds to channel Ion Channel Modulation receptor->channel Alters Conformation calcium Intracellular Ca²⁺ Influx channel->calcium Increases muscle Muscle Contraction/Paralysis calcium->muscle Induces death Worm Expulsion/Death muscle->death Leads to

References

16-Keto aspergillimide CAS Registry Number 199784-50-4.

Author: BenchChem Technical Support Team. Date: November 2025

CAS Registry Number: 199784-50-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Keto aspergillimide is a fungal metabolite isolated from Aspergillus japonicus. It belongs to the aspergillimide class of compounds and has demonstrated anthelmintic properties in laboratory studies. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activity, and the experimental methods used for its evaluation. Due to the limited availability of public domain information, this guide also highlights areas where further research is needed to fully characterize its therapeutic potential.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Registry Number 199784-50-4[General]
Molecular Formula C₂₀H₂₇N₃O₄[General]
Molecular Weight 373.45 g/mol [General]
Appearance White solid[General]
Solubility Soluble in DMSO, methanol, and ethanol[General]
Source Organism Aspergillus japonicus (Strain IMI 337664)[1]

Biological Activity: Anthelmintic Properties

The primary reported biological activity of this compound is its effect against parasitic nematodes.

In Vitro Efficacy

Initial studies revealed that this compound exhibits potent activity against the larval stage of the gastrointestinal nematode Trichostrongylus colubriformis in laboratory-based assays.[1]

In Vivo Studies

Despite its promising in vitro results, this compound did not demonstrate efficacy in in vivo models.[1] The reasons for this lack of in vivo activity have not been publicly detailed but could be related to factors such as poor bioavailability, rapid metabolism, or target inaccessibility in a live host.

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, structurally related compounds, the paraherquamides, are known to act as antagonists of nicotinic acetylcholine receptors in nematodes, leading to paralysis.[2][3] It is plausible that this compound shares a similar mode of action, though further research is required for confirmation.

A proposed workflow for investigating the mechanism of action is presented below.

G cluster_0 Hypothesis Generation cluster_1 Experimental Validation cluster_2 Outcome Compound_Structure This compound Structure Analysis Hypothesis Hypothesis: Cholinergic Antagonist? Compound_Structure->Hypothesis Related_Compounds Paraherquamide Mechanism of Action Related_Compounds->Hypothesis Electrophysiology Electrophysiological Assays on Nematode Muscle Cells Hypothesis->Electrophysiology Test Receptor_Binding Receptor Binding Assays Hypothesis->Receptor_Binding Test Behavioral_Assay Nematode Motility Assays with Cholinergic Agonists Hypothesis->Behavioral_Assay Test Confirmation Mechanism Confirmed/Refuted Electrophysiology->Confirmation Receptor_Binding->Confirmation Behavioral_Assay->Confirmation

Caption: Proposed workflow for elucidating the mechanism of action.

Experimental Protocols

Detailed experimental protocols from the original research by Banks et al. (1997) are not fully available in the public domain. However, based on standard practices for anthelmintic drug discovery, the following methodologies are likely to have been employed.

Fermentation and Isolation

The production of this compound would involve the fermentation of Aspergillus japonicus in a suitable liquid culture medium, followed by extraction of the fungal biomass and culture broth with organic solvents. Purification would typically be achieved through a series of chromatographic techniques.

A generalized workflow for this process is as follows:

G Start Aspergillus japonicus Culture Fermentation Liquid Fermentation Start->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Purification (e.g., Silica Gel, HPLC) Crude_Extract->Chromatography Pure_Compound This compound Chromatography->Pure_Compound

Caption: Generalized workflow for isolation and purification.

In Vitro Anthelmintic Assay (Trichostrongylus colubriformis)

The in vitro activity of this compound was likely assessed using a larval motility or development assay.

  • Organism: Trichostrongylus colubriformis third-stage larvae (L3).

  • Assay Principle: L3 larvae are incubated in a multi-well plate format with varying concentrations of the test compound. The effect on larval motility or development to the fourth larval stage (L4) is observed over a set period.

  • General Procedure:

    • Prepare a suspension of T. colubriformis L3 larvae in a suitable buffer or culture medium.

    • Dispense the larval suspension into the wells of a microtiter plate.

    • Add serial dilutions of this compound to the wells. Include appropriate positive (e.g., ivermectin, levamisole) and negative (solvent vehicle) controls.

    • Incubate the plates at a controlled temperature (e.g., 37°C).

    • Assess larval motility at various time points (e.g., 24, 48, 72 hours) under a microscope. Motility can be scored visually or quantified using automated tracking systems.

    • Alternatively, for a larval development assay, assess the percentage of larvae that have developed to the L4 stage after a longer incubation period.

  • Data Analysis: The concentration of the compound that inhibits motility or development by 50% (IC₅₀) is calculated.

Signaling Pathways

There is currently no published data detailing the specific signaling pathways affected by this compound. Should its mechanism of action as a cholinergic antagonist be confirmed, it would be expected to interfere with neurotransmission in nematodes.

The hypothetical signaling cascade is depicted below:

G ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Paralysis Flaccid Paralysis nAChR->Paralysis Leads to Depolarization Muscle Cell Depolarization Ion_Channel->Depolarization Contraction Muscle Contraction Depolarization->Contraction Compound This compound Compound->nAChR Blocks

Caption: Hypothetical signaling pathway targeted by this compound.

Future Research Directions

The existing data on this compound provides a foundation for further investigation. Key areas for future research include:

  • Total Synthesis: Development of a synthetic route would enable the production of larger quantities for extensive biological testing and the generation of analogs with improved properties.

  • Mechanism of Action Studies: Definitive experiments to confirm the molecular target and mechanism of action are crucial.

  • Pharmacokinetic Profiling: A detailed investigation into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is needed to understand its lack of in vivo efficacy.

  • Analog Synthesis and Structure-Activity Relationship (SAR) Studies: Modification of the core structure could lead to the development of derivatives with enhanced potency and improved pharmacokinetic profiles.

  • Broad-Spectrum Bioactivity Screening: Testing against a wider range of parasitic nematodes, as well as other pathogens (e.g., fungi, bacteria, protozoa) and cancer cell lines, could uncover novel therapeutic applications.

Conclusion

This compound is a natural product with demonstrated in vitro anthelmintic activity. While its development as a therapeutic agent has been hampered by a lack of in vivo efficacy, its unique chemical structure warrants further investigation. A deeper understanding of its mechanism of action and pharmacokinetic properties, potentially through synthetic chemistry and advanced biological screening, could unlock the therapeutic potential of the aspergillimide scaffold.

References

16-Keto Aspergillimide: A Technical Guide to its Natural Occurrence, Producing Strains, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Keto aspergillimide is a fungal secondary metabolite belonging to the paraherquamide class of complex indole alkaloids. First identified from an Aspergillus species, this compound has garnered interest due to its significant anthelmintic properties. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its known producing fungal strains, and a detailed examination of its proposed biosynthesis and mechanism of action. This document synthesizes the available scientific literature to serve as a foundational resource for researchers in natural product chemistry, mycology, and parasitology, aiming to facilitate further investigation and potential therapeutic development.

Natural Occurrence and Producing Strains

This compound is a naturally occurring prenylated isoindolinone alkaloid. Its discovery was first reported from a fungal strain identified as Aspergillus sp. IMI 337664[1][2]. This strain is described as a "black Aspergillus with pink sclerotia" and has been suggested to be a member of the species Aspergillus fijiensis[3]. More recent literature has also associated the production of this compound with Aspergillus aculeatus, an endophytic fungus isolated from the papaya plant (Carica papaya)[4]. This suggests that the capability to produce this metabolite may be distributed across different species within the diverse Aspergillus genus.

Physicochemical and Biological Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Compound Name This compound[1]
Synonym(s) SB202327, PF1378A[1][2]
CAS Number 199784-50-4N/A
Molecular Formula C₂₀H₂₇N₃O₄N/A
Molecular Weight 373.45 g/mol N/A
Compound Class Paraherquamide Indole Alkaloid[1]

Table 2: Biological Activity Profile of this compound

Activity TypeDescriptionReference(s)
Anthelmintic Active against parasitic worms (nematodes).[1]
Paralytic Implied paralytic action against nematodes, consistent with the paraherquamide class.[5]
Plant-parasitic nematode control Listed as an active ingredient for controlling plant-parasitic nematodes of the Tylenchida order.[2]

Experimental Protocols

The following protocols are based on established methodologies for the cultivation of Aspergillus species and the extraction and purification of secondary metabolites, informed by the available literature on aspergillimides and related compounds. The specific details from the original isolation paper by Banks et al. (1997) are not fully available; therefore, these represent generalized yet detailed procedures.

Fermentation of Aspergillus sp. IMI 337664

This protocol describes a typical submerged fermentation process for the production of this compound.

  • Strain Activation and Inoculum Preparation:

    • A cryopreserved vial of Aspergillus sp. IMI 337664 is thawed and used to inoculate Potato Dextrose Agar (PDA) plates.

    • Plates are incubated at 25-28°C for 7-10 days until sufficient sporulation is observed.

    • A spore suspension is prepared by washing the surface of the agar plates with sterile 0.1% (v/v) Tween 80 solution.

    • The spore concentration is determined using a hemocytometer and adjusted to approximately 1 x 10⁷ spores/mL.

    • A seed culture is initiated by inoculating a suitable seed medium (e.g., Potato Dextrose Broth) with the spore suspension and incubating for 48-72 hours at 28°C with shaking at 180 rpm.

  • Production Fermentation:

    • The production medium (a complex medium containing a carbon source like glucose or sucrose, a nitrogen source such as yeast extract or peptone, and mineral salts) is prepared and sterilized.

    • The production fermenter is inoculated with 5-10% (v/v) of the seed culture.

    • Fermentation is carried out at 28°C for 10-14 days with controlled aeration and agitation. Parameters such as pH, dissolved oxygen, and nutrient levels may be monitored and controlled to optimize production.

Extraction and Purification of this compound

This protocol outlines a multi-step process for isolating the target compound from the fermentation broth.

  • Harvest and Initial Extraction:

    • At the end of the fermentation, the culture broth is harvested.

    • The mycelial mass is separated from the culture filtrate by vacuum filtration.

    • The culture filtrate is extracted three times with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

    • The mycelial mass is also extracted by soaking and sonicating in ethyl acetate or a mixture of ethyl acetate and methanol.

  • Solvent Partitioning and Concentration:

    • The organic extracts from both the filtrate and mycelium are combined.

    • The combined extract is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification:

    • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate fractions based on polarity.

    • Reversed-Phase HPLC: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column, using a mobile phase such as a gradient of acetonitrile in water.

    • The purity of the isolated compound is assessed by analytical HPLC and its structure is confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations: Pathways and Workflows

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification strain Aspergillus sp. IMI 337664 seed Seed Culture strain->seed Inoculation prod Production Fermentation seed->prod Inoculation harvest Harvest Broth prod->harvest filtration Filtration harvest->filtration mycelia Mycelia filtration->mycelia filtrate Filtrate filtration->filtrate extract_m Mycelia Extraction (Ethyl Acetate) mycelia->extract_m extract_f Filtrate Extraction (Ethyl Acetate) filtrate->extract_f combine Combine & Concentrate extract_m->combine extract_f->combine silica Silica Gel Chromatography combine->silica hplc Preparative RP-HPLC silica->hplc final Pure this compound hplc->final

Caption: Experimental workflow for the production and isolation of this compound.

biosynthesis_pathway trp L-Tryptophan nrps NRPS Condensation trp->nrps pro L-β-Methylproline pro->nrps diketo Diketopiperazine nrps->diketo prenyl Prenyltransferase diketo->prenyl prenylated Prenylated Intermediate prenyl->prenylated diels Diels-Alderase prenylated->diels prepara Preparaherquamide diels->prepara oxygenase Flavin Monooxygenase prepara->oxygenase spiro Spiro-oxindole Intermediate oxygenase->spiro tailoring Further Tailoring Enzymes (Oxidation/Rearrangement) spiro->tailoring keto_asp This compound tailoring->keto_asp

Caption: Proposed biosynthetic pathway for this compound.

signaling_pathway cluster_synapse Nematode Neuromuscular Junction cluster_drug_action Drug Action ach Acetylcholine (ACh) receptor Nicotinic ACh Receptor (L-type) ach->receptor channel Ion Channel Opening receptor->channel paralysis Flaccid Paralysis receptor->paralysis Inhibition influx Na⁺/Ca²⁺ Influx channel->influx depol Muscle Depolarization influx->depol contract Muscle Contraction depol->contract depol->paralysis contract->paralysis keto_asp This compound block Antagonistic Binding keto_asp->block block->receptor

Caption: Mechanism of action of this compound on nematode nAChRs.

References

In-Depth Technical Guide to 16-Keto Aspergillimide: Properties, Protocols, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Keto aspergillimide is a fungal metabolite first identified from Aspergillus species, notably Aspergillus japonicus and the strain IMI 337664. It belongs to the aspergillimide class of compounds and has garnered interest within the scientific community for its potential as an anthelmintic agent. This technical guide provides a comprehensive overview of the known physical and chemical properties, detailed experimental protocols for its study, and an examination of its proposed mechanism of action involving nematode signaling pathways.

Physical and Chemical Properties

This compound is a white solid with a complex chemical structure. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₂₀H₂₇N₃O₄
Molecular Weight 373.46 g/mol
Appearance White solid
Melting Point >300 °C
Solubility Soluble in DMSO, ethanol, and methanol
CAS Number 199784-50-4
Origin Aspergillus japonicus, Aspergillus strain IMI 337664

Experimental Protocols

The following sections detail the methodologies for the fermentation, isolation, and biological evaluation of this compound, primarily based on established protocols for related compounds and what can be inferred from available literature.

Fermentation of Aspergillus strain IMI 337664

A detailed protocol for the fermentation of the producing organism is crucial for obtaining a sufficient yield of this compound.

Workflow for Fermentation:

G cluster_0 Fermentation Protocol start Inoculate seed medium with Aspergillus strain IMI 337664 incubate_seed Incubate at 28°C for 48 hours with shaking start->incubate_seed inoculate_production Inoculate production medium with seed culture incubate_seed->inoculate_production incubate_production Incubate at 28°C for 7-10 days with shaking inoculate_production->incubate_production harvest Harvest the culture broth incubate_production->harvest

Caption: Fermentation workflow for this compound production.

Methodology:

  • Seed Culture Preparation: A seed medium, typically containing glucose, yeast extract, and peptone, is inoculated with a spore suspension or mycelial fragments of Aspergillus strain IMI 337664. The culture is incubated at 28°C for 48 hours with agitation to ensure vigorous growth.

  • Production Culture: A larger volume of production medium, which may have a similar composition to the seed medium but can be optimized for secondary metabolite production, is inoculated with the seed culture.

  • Incubation: The production culture is incubated for 7 to 10 days at 28°C with continuous shaking to maintain aeration.

  • Harvesting: After the incubation period, the culture broth, containing both the mycelia and the secreted metabolites, is harvested for extraction.

Isolation and Purification of this compound

The isolation and purification process involves solvent extraction and chromatographic techniques.

Workflow for Isolation and Purification:

G cluster_1 Isolation and Purification start Extract culture broth with ethyl acetate concentrate Concentrate the organic extract in vacuo start->concentrate silica_gel Subject crude extract to silica gel chromatography concentrate->silica_gel elute Elute with a gradient of hexane and ethyl acetate silica_gel->elute hplc Further purify active fractions by HPLC elute->hplc isolate Isolate pure this compound hplc->isolate

Caption: Isolation and purification of this compound.

Methodology:

  • Extraction: The harvested culture broth is extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites, including this compound, into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC): The fractions containing the compound of interest are pooled and further purified by reversed-phase HPLC using a suitable solvent system, such as a water-acetonitrile gradient, to obtain the pure compound.

In Vitro Anthelmintic Activity Assay

The anthelmintic activity of this compound can be evaluated in vitro against nematode parasites like Trichostrongylus colubriformis.

Methodology:

  • Parasite Culture: Larval stages of T. colubriformis are cultured and harvested.

  • Assay Setup: A known number of larvae are placed in each well of a microtiter plate containing a suitable culture medium.

  • Compound Application: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated at 37°C for a specified period (e.g., 24-72 hours).

  • Evaluation of Activity: The motility and viability of the larvae are assessed microscopically. The concentration of the compound that causes a 50% reduction in motility (IC₅₀) is determined.

Signaling Pathway and Mechanism of Action

While the precise signaling pathway for this compound has not been definitively elucidated, its structural similarity to the paraherquamides strongly suggests a similar mechanism of action. Paraherquamides are known to be antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes.[1][2] These receptors are ligand-gated ion channels crucial for neuromuscular transmission in these organisms.

Proposed Signaling Pathway:

G cluster_2 Proposed Mechanism of Action acetylcholine Acetylcholine (Neurotransmitter) nAChR Nicotinic Acetylcholine Receptor (nAChR) on Nematode Muscle Cell acetylcholine->nAChR Binds to ion_influx Ion Influx (Na+, Ca2+) nAChR->ion_influx Opens channel paralysis Flaccid Paralysis nAChR->paralysis Leads to depolarization Muscle Cell Depolarization ion_influx->depolarization contraction Muscle Contraction depolarization->contraction keto_aspergillimide This compound keto_aspergillimide->nAChR Antagonizes (Blocks)

Caption: Proposed antagonism of nematode nAChRs by this compound.

By binding to the nAChRs, this compound likely inhibits the binding of the natural ligand, acetylcholine. This antagonism prevents the opening of the ion channel, thereby blocking the influx of sodium and calcium ions that would normally lead to muscle cell depolarization and contraction. The net effect is a disruption of neuromuscular signaling, resulting in flaccid paralysis of the nematode and its eventual expulsion from the host. This selective action on nematode nAChRs makes it a promising target for the development of new anthelmintic drugs with potentially low toxicity to the host.[1][2]

References

Unveiling the Anthelmintic Potential of 16-Keto Aspergillimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Keto aspergillimide, a novel metabolite isolated from the fungus Aspergillus strain IMI 337664, represents a promising avenue in the search for new anthelmintic agents.[1][2] This technical whitepaper provides a comprehensive overview of the current understanding of this compound's anthelmintic properties, with a focus on its mechanism of action, available efficacy data, and the experimental methodologies used for its evaluation. As a member of the aspergillimide class, this compound is structurally related to the paraherquamides, a group of natural products known for their potent anthelmintic activity.

Mechanism of Action: Cholinergic Antagonism

The primary mechanism of action for the paraherquamide class of compounds, including by extension this compound, is the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes. This blockade of cholinergic neuromuscular transmission leads to a rapid onset of flaccid paralysis in the parasites. This mode of action is distinct from many existing anthelmintics, suggesting a potential role in combating drug-resistant helminth strains. Studies on related paraherquamide compounds have shown that they act as selective competitive antagonists at nematode nAChRs, with a degree of selectivity for parasite receptors over their mammalian counterparts.

The proposed signaling pathway for the anthelmintic action of this compound and related paraherquamides is depicted below:

cluster_synapse Neuromuscular Junction Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor Acetylcholine->nAChR Binds to Muscle_Cell Nematode Muscle Cell nAChR->Muscle_Cell Opens Ion Channel (Depolarization) Paralysis Flaccid Paralysis 16_Keto_Aspergillimide This compound 16_Keto_Aspergillimide->nAChR Blocks Binding cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Larvae_Suspension Prepare H. contortus L3 Larvae Suspension Plate_Loading Load 96-well Plate: - Larvae Suspension - Compound Dilutions - Controls Larvae_Suspension->Plate_Loading Compound_Dilutions Prepare Serial Dilutions of this compound Compound_Dilutions->Plate_Loading Incubation Incubate at 27°C for 24-48h Plate_Loading->Incubation Motility_Assessment Assess Larval Motility (Microscopy) Incubation->Motility_Assessment Calculate_Inhibition Calculate % Inhibition of Motility Motility_Assessment->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 Infection Infect Gerbils with T. colubriformis L3 Larvae Establishment Allow Infection to Establish (7-9 days) Infection->Establishment Grouping Group and Treat Animals: - Test Compound - Controls Establishment->Grouping Fecal_Collection Collect Feces Post-Treatment Grouping->Fecal_Collection Worm_Burden Determine Adult Worm Burdens Post-Mortem Grouping->Worm_Burden Egg_Count Perform Fecal Egg Counts (EPG) Fecal_Collection->Egg_Count Efficacy_Calculation Calculate % Reduction in EPG and Worm Burden Egg_Count->Efficacy_Calculation Worm_Burden->Efficacy_Calculation

References

Unlocking the Therapeutic Potential of Novel Aspergillimide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Aspergillus is a prolific source of structurally diverse secondary metabolites, many of which exhibit potent biological activities. Among these, aspergillimide derivatives and related polyketides have emerged as a promising class of compounds with significant therapeutic potential. This in-depth technical guide explores the landscape of novel aspergillimide-like derivatives, focusing on their cytotoxic, antimicrobial, and anti-inflammatory properties. It provides a comprehensive overview of their mechanisms of action, detailed experimental protocols for their evaluation, and a summary of key quantitative data to facilitate comparative analysis and guide future drug discovery efforts.

Biological Activities of Novel Aspergillimide Derivatives

Recent research has unveiled a spectrum of biological activities associated with novel derivatives isolated from various Aspergillus species, including macrolides, polyketides, and other structurally related compounds. These activities range from potent cytotoxicity against cancer cell lines to significant antimicrobial and anti-inflammatory effects.

Cytotoxic and Antiproliferative Activity

A significant body of research has focused on the anticancer potential of Aspergillus-derived compounds. Aspergillide A and B, 14-membered macrolides, have demonstrated cytotoxicity against several tumor cell lines.[1] Notably, a synthetic intermediate of aspergillide A and B showed marked activity against the human leukemia cancer cell line HL-60, with an IC50 value comparable to the clinical drug fludarabine.[1] Further studies on other polyketides, such as versicolactones, have also revealed cytotoxic effects, with versicolactone B exhibiting an IC50 value of 9.4 µM against human pancreatic cancer cells.[2]

The mechanism underlying this cytotoxicity often involves the induction of apoptosis, or programmed cell death. For instance, isosclerone, a compound isolated from the marine-derived fungus Aspergillus fumigatus, has been shown to induce apoptosis in MCF-7 breast cancer cells.[3] This process is often accompanied by cell cycle arrest, a phenomenon where the cell cycle is halted at a specific phase, preventing cell proliferation.[4]

Table 1: Cytotoxicity of Novel Aspergillimide and Related Derivatives

Compound/DerivativeCell LineIC50 ValueReference
Aspergillide A IntermediateHL-60 (Human Leukemia)Comparable to Fludarabine[1]
Versicolactone BHuman Pancreatic Cancer9.4 µM[2]
Asperulosin ARAW264.7 (Murine Macrophage)> 40 µM (for NO inhibition)[5]
Asperulosin CRAW264.7 (Murine Macrophage)> 40 µM (for NO inhibition)[5]
IsoscleroneMCF-7 (Human Breast Cancer)Not specified[3]
Compound 9 (Phenolic C-Glycoside)RAW264.7 (Murine Macrophage)6.0 ± 0.5 μM (for NO inhibition)[6]
Aspergerthinol ARAW264.7 (Murine Macrophage)38.0 µM (for NO inhibition)[7]
Aspergerthinol BRAW264.7 (Murine Macrophage)19.8 µM (for NO inhibition)[7]
Aspergerthinacid ARAW264.7 (Murine Macrophage)46.3 µM (for NO inhibition)[7]
Aspergerthinacid BRAW264.7 (Murine Macrophage)56.6 µM (for NO inhibition)[7]
Antimicrobial Activity

In an era of increasing antimicrobial resistance, the discovery of novel antimicrobial agents is of paramount importance. Certain polyketide derivatives from Aspergillus have demonstrated promising antibacterial and antifungal activities. For example, compounds 60 and 61 isolated from Aspergillus ochraceus displayed selective antibacterial activity against Aeromonas hydrophila, Vibrio anguillarum, and Vibrio harveyi with IC50 values ranging from 0.5 to 32.0 µg/mL.[2]

Table 2: Antimicrobial Activity of Novel Aspergillimide and Related Derivatives

Compound/DerivativeTarget OrganismMIC/IC50 ValueReference
Compound 60 Aeromonas hydrophila0.5 - 32.0 µg/mL[2]
Compound 61 Vibrio anguillarum0.5 - 32.0 µg/mL[2]
Compound 61 Vibrio harveyi0.5 - 32.0 µg/mL[2]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Several compounds derived from Aspergillus have shown potent anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO). Asperulosins A and C, two new polyketides from Aspergillus rugulosa, exhibited significant inhibition of NO production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, with IC50 values of 1.49 ± 0.31 and 3.41 ± 0.85 μM, respectively.[5] Similarly, aspergerthinols A and B, and aspergerthinacids A and B, isolated from Aspergillus sp. CYH26, also demonstrated inhibitory activities against NO production with IC50 values ranging from 19.8 to 56.6 µM.[7] A phenolic C-glycoside derivative, compound 9 , also significantly inhibited nitric oxide production with an IC50 value of 6.0 ± 0.5 μM.[6]

Enzyme Inhibition

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Metabolites from Aspergillus species have been shown to inhibit various enzymes. For instance, aspergones A and B, purified from a marine-derived Aspergillus strain, showed inhibitory effects on α-glucosidase with IC50 values of 2.36 and 1.65 mM, respectively.[2] Furthermore, crude extracts of Aspergillus niveus have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 53.44 ± 1.57 and 48.46 ± 0.41 µg/mL, respectively, suggesting potential applications in neurodegenerative diseases.[8]

Table 3: Enzyme Inhibitory Activity of Novel Aspergillimide and Related Derivatives

Compound/DerivativeTarget EnzymeIC50 ValueReference
Aspergone Aα-glucosidase2.36 mM[2]
Aspergone Bα-glucosidase1.65 mM[2]
Aspergillus niveus extractAcetylcholinesterase (AChE)53.44 ± 1.57 µg/mL[8]
Aspergillus niveus extractButyrylcholinesterase (BuChE)48.46 ± 0.41 µg/mL[8]

Key Signaling Pathways Modulated by Aspergillimide Derivatives

The biological activities of aspergillimide derivatives are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

Induction of Apoptosis via the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating inflammation, immunity, and cell survival.[9][10] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. The compound isosclerone from A. fumigatus has been found to inhibit the NF-κB signaling pathway, leading to the induction of apoptosis.[3] This inhibition is achieved by blocking the activation of IKK (IκB kinase), which in turn prevents the degradation of IκBα and the subsequent translocation of NF-κB (p50/p65) to the nucleus. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, ultimately triggering the caspase cascade and apoptosis.[3]

NF_kappaB_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isosclerone Isosclerone IKK IKK Isosclerone->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates (inhibition) NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) sequesters Bcl-2 Bcl-2 NF-κB (p50/p65)->Bcl-2 upregulates NF-κB (p50/p65)_nuc NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_nuc Bax Bax Bcl-2->Bax inhibits Caspase Cascade Caspase Cascade Bax->Caspase Cascade activates Apoptosis Apoptosis Caspase Cascade->Apoptosis executes NF-κB (p50/p65)_nuc->Bcl-2 transcribes

Caption: Isosclerone-mediated inhibition of the NF-κB pathway leading to apoptosis.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cell proliferation, differentiation, and stress responses.[11] In Aspergillus fumigatus, the MAPK pathways, including the cell wall integrity (CWI) and high-osmolarity glycerol (HOG) pathways, are essential for adaptation to environmental stress and are implicated in virulence.[12] While direct modulation of the MAPK pathway by specific aspergillimide derivatives is an area of ongoing research, it is plausible that some of these compounds exert their biological effects through this pathway. The complexity of MAPK signaling, with its numerous kinases and downstream targets, presents multiple potential points of intervention for these natural products.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Sensor Sensor Stress Stimuli->Sensor Aspergillus Derivative Aspergillus Derivative MAPKKK MAPKKK Aspergillus Derivative->MAPKKK modulates? Sensor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Cytoplasmic Targets Cytoplasmic Targets MAPK->Cytoplasmic Targets phosphorylates MAPK_nuc MAPK MAPK->MAPK_nuc translocates Transcription Factors Transcription Factors MAPK_nuc->Transcription Factors phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression regulates

Caption: General overview of the MAPK signaling pathway and potential modulation.

Detailed Experimental Protocols

To facilitate the reproducible evaluation of novel aspergillimide derivatives, this section provides detailed methodologies for key in vitro assays.

Cytotoxicity and Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

Materials:

  • 96-well microtiter plates

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the aspergillimide derivatives in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate (Formazan) Incubate (Formazan) Add MTT->Incubate (Formazan) Solubilize Formazan Solubilize Formazan Incubate (Formazan)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Apoptosis Detection (Western Blotting for Caspases)

Western blotting is a widely used technique to detect specific proteins in a sample and can be employed to assess the activation of key apoptotic proteins, such as caspases.[17][18][19][20][21]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the aspergillimide derivative for the desired time, then harvest and lyse the cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. The presence of cleaved forms of caspases or PARP indicates apoptosis.

Anti-inflammatory Activity (Nitric Oxide Assay)

The Griess assay is a common method to measure the production of nitric oxide (NO), a key inflammatory mediator, by cells such as macrophages.[22][23][24][25][26]

Materials:

  • RAW264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the aspergillimide derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature, protected from light. Then add 50 µL of Griess reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution to quantify the amount of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion and Future Directions

Novel aspergillimide derivatives and related polyketides from Aspergillus species represent a rich and largely untapped source of bioactive compounds with significant potential for the development of new therapeutics. Their demonstrated cytotoxic, antimicrobial, and anti-inflammatory activities, coupled with their ability to modulate key signaling pathways such as NF-κB and potentially MAPK, make them attractive lead compounds for drug discovery programs.

Future research should focus on the isolation and structural elucidation of a wider range of these derivatives to expand the structure-activity relationship knowledge base. Further in-depth mechanistic studies are required to fully understand their molecular targets and signaling interactions. The detailed experimental protocols provided in this guide offer a standardized framework for the consistent and reliable evaluation of these promising natural products, paving the way for their potential translation into clinical applications.

References

Methodological & Application

Application Note: A Standardized Protocol for the Extraction and Purification of 16-Keto Aspergillimide from Aspergillus Species

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aspergillimides are a class of secondary metabolites produced by various species of the Aspergillus fungus, notably Aspergillus wentii. These compounds, including 16-Keto aspergillimide, are of significant interest to researchers in natural product chemistry and drug discovery due to their potential biological activities. This document provides a detailed protocol for the extraction, purification, and preliminary characterization of this compound from fungal cultures. The methodology is based on established techniques for the isolation of alkaloid-like secondary metabolites from fungal sources.

Target Audience

This protocol is intended for researchers, scientists, and drug development professionals with experience in natural product chemistry, microbiology, and analytical chemistry.

Experimental Protocols

Fungal Cultivation and Fermentation

A pure strain of a known this compound-producing Aspergillus species is required.

Materials:

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks and incubator

Procedure:

  • Inoculate the Aspergillus strain onto PDA plates and incubate at 25-28°C for 7-10 days until sporulation is observed.

  • Prepare a spore suspension by adding sterile water with a surfactant (e.g., 0.1% Tween 80) to the mature culture plate and gently scraping the surface.

  • Determine the spore concentration using a hemocytometer.

  • Inoculate a series of flasks containing sterile PDB with the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL.

  • Incubate the liquid cultures at 25-28°C for 14-21 days with shaking (150 rpm) to ensure proper aeration and prevent clumping of the mycelia.

Extraction of Crude Secondary Metabolites

This step aims to separate the secondary metabolites from the fungal biomass and culture medium.

Materials:

  • Cheesecloth or Miracloth

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • After the incubation period, separate the fungal mycelium from the culture broth by filtration through several layers of cheesecloth.

  • Combine the mycelial biomass and the culture filtrate for extraction.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the combined culture material. Agitate vigorously for 30 minutes. This process should be repeated three times to ensure exhaustive extraction.[1][2]

  • Pool the organic (ethyl acetate) layers and dry them over anhydrous sodium sulfate to remove any residual water.

  • Concentrate the dried ethyl acetate extract under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

A multi-step chromatographic approach is employed to isolate the target compound from the crude extract.

3.1. Silica Gel Column Chromatography (Initial Fractionation)

Materials:

  • Silica gel (for column chromatography)

  • Glass column

  • Hexane, ethyl acetate, methanol (or other suitable solvents)

  • Fraction collector and test tubes

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a stepwise gradient of increasing solvent polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.

  • Collect fractions of a defined volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Combine fractions that show a similar TLC profile.

3.2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 reverse-phase preparative column

  • Acetonitrile, water (HPLC grade)

  • 0.1% Formic acid or Trifluoroacetic acid (optional, as a modifier)

Procedure:

  • Dissolve the semi-purified fraction containing the target compound in a suitable solvent (e.g., methanol).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Perform preparative HPLC using a C18 column and a gradient elution method, typically with a mobile phase consisting of water and acetonitrile, both potentially containing a small amount of acid to improve peak shape.[3]

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction by analytical HPLC.

  • Remove the solvent from the purified fraction under reduced pressure to obtain the pure compound.

Data Presentation

The following table summarizes hypothetical quantitative data from a representative extraction and purification of this compound.

ParameterValue
Fungal Culture Volume 10 L
Dry Mycelial Weight 150 g
Crude Extract Yield 5.2 g
Semi-purified Fraction Yield (Post-Silica Gel Column) 850 mg
Final Yield of Pure this compound (Post-HPLC) 45 mg
Purity (by analytical HPLC) >98%
Retention Time (Analytical HPLC) 12.5 min
Molecular Weight (by MS) To be determined

Mandatory Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Inoculation of Aspergillus sp. B Liquid Fermentation in PDB A->B C Separation of Mycelium and Broth B->C Harvest D Liquid-Liquid Extraction with Ethyl Acetate C->D E Concentration to Crude Extract D->E F Silica Gel Column Chromatography E->F Fractionation G Fraction Collection and TLC Analysis F->G H Preparative HPLC G->H I Isolation of Pure this compound H->I J Purity Check (Analytical HPLC) I->J Verification K Structure Elucidation (NMR, MS) J->K

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Purification_Logic Crude_Extract Crude Extract Silica_Column Silica Gel Column Crude_Extract->Silica_Column TLC_Analysis TLC Analysis Silica_Column->TLC_Analysis Monitor Fractions Semi_Pure_Fractions Semi-Pure Fractions TLC_Analysis->Semi_Pure_Fractions Pool Fractions Prep_HPLC Preparative HPLC Semi_Pure_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Isolate Peak

Caption: Logical flow of the multi-step purification process.

References

Application Notes and Protocols for the Detection of 16-Keto Aspergillimide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the analytical determination of 16-Keto aspergillimide using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The provided methodologies are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a fungal metabolite of interest, and its accurate detection and quantification are crucial in various research and development settings. This document outlines a robust UHPLC-MS/MS method for the analysis of this compound.

UHPLC-MS/MS Method for this compound

This method is based on a validated multi-target approach for the determination of various fungal metabolites.

Principle

The method utilizes reversed-phase UHPLC for the chromatographic separation of this compound from other matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocol

2.2.1. Sample Preparation (Extraction)

A simple "dilute-and-shoot" extraction procedure is employed, suitable for various sample matrices.

  • Weigh 5 g of the homogenized sample into a 50 mL polypropylene tube.

  • Add 20 mL of extraction solvent (acetonitrile/water/acetic acid, 79:20:1, v/v/v).

  • Extract the sample by shaking on a rotary shaker for 90 minutes at room temperature.

  • Allow the solid residue to settle for a few minutes.

  • Transfer an aliquot of the raw extract into an HPLC vial.

  • Dilute the extract with an equal volume of acetonitrile/water/acetic acid (20:79:1, v/v/v).

  • Inject 5 µL of the diluted extract into the UHPLC-MS/MS system.

2.2.2. UHPLC-MS/MS Instrumentation and Conditions

  • UHPLC System: Agilent 1290 Infinity UHPLC system or equivalent.

  • Mass Spectrometer: 6460 Triple Quadrupole mass spectrometer or equivalent.

  • Column: ZORBAX Eclipse Plus C18 Rapid Resolution High Definition (150 × 2.1 mm, 1.8 µm).

  • Column Temperature: 25 °C.

  • Mobile Phase:

    • Eluent A: Methanol/water/acetic acid (10:89:1, v/v/v) with 5 mM ammonium acetate.

    • Eluent B: Methanol/water/acetic acid (97:2:1, v/v/v) with 5 mM ammonium acetate.

  • Flow Rate: 250 µL/min.

  • Gradient: The gradient should be optimized to ensure sufficient separation of this compound from other analytes. A flattened gradient profile is recommended for better resolution.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Dynamic Multiple Reaction Monitoring (dMRM).

Quantitative Data

The following table summarizes the mass spectrometric parameters for the detection of this compound.[1]

AnalyteRetention Time (min)Precursor Ion [M+H]+ (m/z)Product Ion 1 (m/z) (Collision Energy)Product Ion 2 (m/z) (Collision Energy)
This compound13.1374313 (36)315 (28)

Note: The collision energies are provided in parentheses.

Visualizations

Experimental Workflow for UHPLC-MS/MS Analysis

UHPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis Sample Homogenized Sample (5g) Extraction Add 20 mL Extraction Solvent (ACN/H2O/AcOH, 79:20:1) Sample->Extraction Shaking Shake for 90 min Extraction->Shaking Settling Settle Solids Shaking->Settling Dilution Dilute Extract 1:1 with (ACN/H2O/AcOH, 20:79:1) Settling->Dilution Injection Inject 5 µL Dilution->Injection UHPLC UHPLC Separation (C18 Column) Injection->UHPLC MSMS MS/MS Detection (ESI+, dMRM) UHPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: Workflow for the UHPLC-MS/MS analysis of this compound.

Discussion

The presented UHPLC-MS/MS method offers a sensitive and selective approach for the determination of this compound. The simple extraction procedure allows for high sample throughput. The use of a sub-2-μm particle column provides excellent chromatographic resolution. The dMRM mode ensures optimal sensitivity for quantification. This method has been successfully applied to the analysis of fungal metabolites in complex matrices such as almonds, hazelnuts, peanuts, and pistachios.[1]

For accurate quantification, it is recommended to use matrix-matched calibration curves to compensate for any potential matrix effects (signal suppression or enhancement). The method validation should include the determination of parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (as apparent recovery), and precision (repeatability and intermediate precision).

References

Application Notes and Protocols for Culturing Aspergillus japonicus for 16-Keto Aspergillimide Production

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aspergillus japonicus, a filamentous fungus, is known to produce a variety of secondary metabolites with potential pharmaceutical applications. Among these, aspergillimides, a class of alkaloids characterized by a unique spirosuccinimide ring system, have garnered interest. 16-Keto aspergillimide is a derivative of this class. This document provides a detailed guide for the cultivation of Aspergillus japonicus with the aim of producing this compound. It includes recommended culture conditions, detailed experimental protocols, and a proposed biosynthetic pathway.

Optimal Culture Conditions for Aspergillus japonicus

The optimal conditions for the production of a specific secondary metabolite can vary significantly and must be determined empirically. Based on studies of Aspergillus species, the following ranges are recommended as a starting point for the optimization of this compound production.

Table 1: Recommended Starting Parameters for Aspergillus japonicus Cultivation

ParameterRecommended RangeNotes
Temperature 25-30°CGrowth is generally observed between 24-37°C, but secondary metabolite production is often favored at slightly lower temperatures.[1]
pH 5.0 - 6.5The initial pH of the culture medium can significantly influence mycelial growth and metabolite production. An acidic to neutral pH is generally favorable for Aspergillus species.[1]
Agitation 150 - 200 rpmFor submerged fermentation, adequate agitation is crucial for oxygen transfer and nutrient distribution.
Incubation Time 7 - 14 daysSecondary metabolite production typically occurs in the stationary phase of fungal growth.
Carbon Source Glucose, Sucrose, MaltoseThe choice and concentration of the carbon source can dramatically affect the yield of secondary metabolites.
Nitrogen Source Peptone, Yeast Extract, Ammonium SulfateOrganic nitrogen sources often enhance the production of secondary metabolites.

Experimental Protocols

Strain Maintenance and Inoculum Preparation

Objective: To maintain a pure culture of Aspergillus japonicus and prepare a standardized spore suspension for inoculation.

Materials:

  • Aspergillus japonicus culture

  • Potato Dextrose Agar (PDA) plates

  • Sterile distilled water

  • Tween 80 (0.05% v/v, sterile)

  • Hemocytometer

  • Sterile cotton swabs

Protocol:

  • Streak the Aspergillus japonicus culture onto PDA plates.

  • Incubate the plates at 28°C for 5-7 days, or until sufficient sporulation is observed.

  • Harvest the spores by gently scraping the surface of the agar with a sterile loop or by washing the surface with a sterile solution of 0.05% Tween 80 in distilled water.

  • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

  • Determine the spore concentration using a hemocytometer.

  • Adjust the spore concentration to 1 x 10^6 spores/mL with sterile distilled water. This will serve as the inoculum.

Submerged Fermentation for this compound Production

Objective: To cultivate Aspergillus japonicus in a liquid medium to promote the production of this compound.

Materials:

  • Production Medium (see Table 2 for a suggested composition)

  • 250 mL Erlenmeyer flasks

  • Cotton plugs

  • Autoclave

  • Shaking incubator

  • Aspergillus japonicus spore suspension (1 x 10^6 spores/mL)

Table 2: Suggested Production Medium Composition

ComponentConcentration (g/L)
Glucose40
Peptone10
Yeast Extract5
KH2PO41
MgSO4·7H2O0.5
Trace element solution1 mL

Protocol:

  • Prepare the production medium according to the composition in Table 2.

  • Dispense 50 mL of the medium into each 250 mL Erlenmeyer flask.

  • Plug the flasks with cotton and sterilize by autoclaving at 121°C for 15 minutes.

  • After cooling to room temperature, inoculate each flask with 1 mL of the Aspergillus japonicus spore suspension.

  • Incubate the flasks in a shaking incubator at 28°C and 180 rpm for 10 days.

  • Withdraw samples periodically (e.g., every 24 hours after day 5) to monitor growth and product formation.

Extraction of this compound

Objective: To extract the secondary metabolites, including this compound, from the fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

  • Anhydrous sodium sulfate

Protocol:

  • Separate the fungal biomass from the fermentation broth by filtration or centrifugation.

  • Extract the cell-free supernatant twice with an equal volume of ethyl acetate in a separatory funnel.

  • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Store the crude extract at -20°C for further analysis.

Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in the crude extract.

Note: As a specific method for this compound is not available, a general method for the analysis of succinimide-containing compounds should be adapted and validated.[2][3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase (example):

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Gradient Elution (example):

  • Start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions.

Protocol:

  • Prepare a standard stock solution of purified this compound (if available) of known concentration.

  • Create a calibration curve by preparing a series of dilutions of the standard stock solution.

  • Dissolve a known amount of the crude extract in the mobile phase.

  • Inject the standards and the sample onto the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., based on the UV-Vis spectrum of the compound) or by mass spectrometry.

  • Identify the peak corresponding to this compound based on its retention time and/or mass-to-charge ratio compared to the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualization of Pathways and Workflows

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates a plausible, though not experimentally verified, biosynthetic pathway for this compound in Aspergillus japonicus. The pathway is hypothesized based on the known biosynthesis of related spirosuccinimide alkaloids.

This compound Biosynthesis cluster_0 Precursor Synthesis cluster_1 Core Structure Assembly cluster_2 Tailoring Reactions Amino Acid Precursors Amino Acid Precursors Intermediate A Intermediate A Amino Acid Precursors->Intermediate A NRP Synthetase Polyketide Synthase (PKS) Polyketide Synthase (PKS) Polyketide Synthase (PKS)->Intermediate A PKS module Cyclization Cyclization Intermediate A->Cyclization Spirosuccinimide Core Spirosuccinimide Core Cyclization->Spirosuccinimide Core Oxidation Oxidation Spirosuccinimide Core->Oxidation P450 Monooxygenase Aspergillimide Aspergillimide Oxidation->Aspergillimide Final Oxidation Final Oxidation Aspergillimide->Final Oxidation Dehydrogenase/Oxidase This compound This compound Final Oxidation->this compound

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Production and Analysis

The following diagram outlines the overall experimental workflow from fungal culture to the quantification of the target compound.

Experimental Workflow A_japonicus_Culture Aspergillus japonicus Culture Inoculum_Prep Inoculum Preparation A_japonicus_Culture->Inoculum_Prep Fermentation Submerged Fermentation Inoculum_Prep->Fermentation Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HPLC_Analysis HPLC-DAD/MS Analysis Crude_Extract->HPLC_Analysis Quantification Quantification of this compound HPLC_Analysis->Quantification

Caption: Workflow for this compound production.

Signaling Pathway for Secondary Metabolite Production

This diagram illustrates a generalized signaling pathway that can influence secondary metabolite production in Aspergillus species. Environmental signals are transduced through various kinases, ultimately affecting gene expression.

Signaling Pathway Environmental_Signal Environmental Signal (e.g., Nutrient Limitation, pH) Sensor_Kinase Sensor Kinase Environmental_Signal->Sensor_Kinase MAPK_Cascade MAPK Cascade Sensor_Kinase->MAPK_Cascade Transcription_Factor Transcription Factor (e.g., LaeA, VeA) MAPK_Cascade->Transcription_Factor Gene_Cluster Biosynthetic Gene Cluster (aspergillimide) Transcription_Factor->Gene_Cluster Metabolite_Production This compound Production Gene_Cluster->Metabolite_Production

Caption: Generalized signaling pathway for secondary metabolism.

References

Application Notes and Protocols: Designing a Bioassay for 16-Keto Aspergillimide Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a broad spectrum of biological activities.[1][2] The genus Aspergillus is particularly known for producing a plethora of bioactive compounds, including polyketides, peptides, and alkaloids, which have demonstrated cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5] 16-Keto aspergillimide is a putative novel secondary metabolite isolated from a marine-derived Aspergillus species. Its chemical structure suggests potential for various biological activities.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and implement a series of bioassays to elucidate the biological activity of this compound. The protocols outlined below are designed to screen for cytotoxic, anti-inflammatory, and antimicrobial activities, which are common among fungal secondary metabolites.[1][6]

General Workflow for Bioassay-Guided Characterization

The overall process for characterizing the bioactivity of this compound follows a logical progression from initial screening to more specific mechanistic studies. The workflow is designed to efficiently identify and characterize the compound's primary biological effects.

G Figure 1: General Bioassay Workflow A Compound Isolation & Purification (this compound) B Primary Screening Assays (Cytotoxicity, Antimicrobial) A->B Initial Characterization C Secondary Assays (Anti-inflammatory, Dose-Response) B->C Promising Activity D Target Identification & Mechanism of Action Studies C->D Confirmed Activity E Lead Optimization D->E Validated Target

Caption: Figure 1: General Bioassay Workflow.

Experimental Protocols

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a common and reliable method for initial cytotoxicity screening of novel compounds.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Culture:

    • Select a panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) for comparison.

    • Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is less than 0.5%.

    • Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation:

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
HeLa15.2 ± 1.80.8 ± 0.1
MCF-725.6 ± 2.51.2 ± 0.2
A54938.1 ± 3.11.5 ± 0.3
HEK293> 1005.3 ± 0.6
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of NO. The Griess reagent is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.

Protocol:

  • Cell Culture:

    • Use a murine macrophage cell line such as RAW 264.7.

    • Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (0.1 µM to 100 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

Data Presentation:

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control-1.2 ± 0.2-
LPS (1 µg/mL)-45.8 ± 3.50
This compound + LPS142.1 ± 3.18.1
This compound + LPS1025.3 ± 2.444.8
This compound + LPS5010.7 ± 1.576.6
Dexamethasone + LPS105.4 ± 0.988.2
Antimicrobial Activity: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Principle: The compound is serially diluted in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol:

  • Microorganism Strains:

    • Bacteria: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

    • Fungi: Candida albicans (yeast), Aspergillus niger (filamentous fungus).

  • Assay Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations (e.g., 0.125 to 256 µg/mL).

    • Prepare an inoculum of each microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add the microbial inoculum to each well. Include a positive control (microorganism in broth), a negative control (broth only), and a standard antibiotic control (e.g., tetracycline for bacteria, amphotericin B for fungi).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

    • Determine the MIC by visual inspection for the absence of turbidity.

Data Presentation:

MicroorganismThis compound MIC (µg/mL)Tetracycline MIC (µg/mL)Amphotericin B MIC (µg/mL)
S. aureus161-
E. coli> 2564-
C. albicans32-0.5
A. niger64-1

Signaling Pathway Visualization

Based on the potential anti-inflammatory activity, it is hypothesized that this compound may interfere with the NF-κB signaling pathway, a central regulator of inflammation.

G Figure 2: Hypothesized NF-κB Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription Keto 16-Keto Aspergillimide Keto->IKK Inhibition?

Caption: Figure 2: Hypothesized NF-κB Pathway Inhibition.

Conclusion

These application notes provide a structured approach to the initial bio-characterization of the novel fungal metabolite, this compound. The proposed bioassays for cytotoxicity, anti-inflammatory, and antimicrobial activities will generate foundational data to guide further research into its mechanism of action and potential therapeutic applications. The provided protocols and data presentation formats are intended to ensure robust and reproducible results. Should promising activity be identified, further studies to elucidate the specific molecular targets and signaling pathways involved will be warranted.

References

Application Notes and Protocols for the Utilization of 16-Keto Aspergillimide as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 16-Keto Aspergillimide, a natural product isolated from Aspergillus japonicus, and outline its potential as a scaffold for medicinal chemistry programs. While the compound itself has shown limited in vivo efficacy in its initial biological evaluation, its unique chemical architecture presents an intriguing starting point for the development of novel therapeutic agents.

Introduction to this compound

This compound is a metabolite produced by the fungus Aspergillus japonicus (strain IMI 337664)[1]. It belongs to a class of anthelmintic compounds known as aspergillimides. Structurally, it is related to the paraherquamides but lacks the dioxygenated 7-membered ring and the associated phenyl ring, featuring instead a C8-keto group[2]. The initial discovery and characterization of this compound (also referred to as SB202327) were reported in 1997[1][2].

The primary reported biological activity of this compound is its in vitro anthelmintic effect against the adult stage of Trichostrongylus colubriformis, a gastrointestinal nematode parasite of ruminants, with testing conducted in gerbils[1][3]. However, the compound did not demonstrate activity in in vivo studies[1][3]. This discrepancy between in vitro and in vivo results suggests potential issues with pharmacokinetics, such as poor absorption, rapid metabolism, or inefficient distribution to the target site. Such challenges are common in natural product drug discovery and often represent an opportunity for medicinal chemistry optimization.

Chemical Properties:

PropertyValueReference
Molecular Formula C₂₀H₂₇N₃O₄[1]
Molecular Weight 373.46 g/mol [1]
Appearance White solid[1]
Solubility Soluble in ethanol, methanol, DMSO (1 mg/mL)[1]
CAS Number 199784-50-4[1]

Rationale for Use as a Medicinal Chemistry Scaffold

Despite its in vivo limitations, the this compound scaffold possesses several features that make it an attractive starting point for a medicinal chemistry campaign:

  • Novelty and Structural Complexity: The aspergillimide core is a unique and complex chemical architecture, offering the potential for novel mechanisms of action and intellectual property.

  • Defined Biological Activity: The known in vitro anthelmintic activity provides a clear starting point for structure-activity relationship (SAR) studies.

  • Multiple Functionalization Points: The presence of a ketone, amide, and other functionalities on the scaffold allows for a variety of chemical modifications.

  • Potential for Improved Pharmacokinetics: The lack of in vivo activity presents a clear challenge that can be systematically addressed through medicinal chemistry approaches aimed at improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Proposed Medicinal Chemistry Workflow

The following workflow is a proposed strategy for utilizing the this compound scaffold to develop new drug candidates.

medicinal_chemistry_workflow cluster_0 Scaffold Preparation cluster_1 Lead Generation & Optimization cluster_2 Biological Evaluation Isolation Isolation from Aspergillus japonicus Analog_Synthesis Analog Synthesis Isolation->Analog_Synthesis TotalSynthesis Total Synthesis TotalSynthesis->Analog_Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies PK_Optimization Pharmacokinetic Optimization SAR_Studies->PK_Optimization Analog_Synthesis->SAR_Studies InVitro_Assays In Vitro Anthelmintic Assays Analog_Synthesis->InVitro_Assays PK_Optimization->Analog_Synthesis InVivo_Models In Vivo Efficacy Models InVitro_Assays->InVivo_Models Toxicity_Screening Toxicity Screening InVitro_Assays->Toxicity_Screening InVivo_Models->SAR_Studies

Caption: A proposed medicinal chemistry workflow for this compound.

Experimental Protocols

The following protocols are based on the original discovery of this compound and standard medicinal chemistry practices.

4.1. Fermentation and Isolation of this compound

This protocol is adapted from the work of Banks et al., 1997.

  • Fermentation:

    • Culture Aspergillus japonicus (strain IMI 337664) in a suitable fermentation medium. The original study likely used a complex medium to promote secondary metabolite production.

    • Incubate the culture under appropriate conditions (e.g., temperature, aeration, and agitation) for a sufficient period to allow for the production of aspergillimides.

  • Extraction:

    • Separate the mycelium from the fermentation broth by filtration or centrifugation.

    • Extract the broth with a suitable organic solvent, such as ethyl acetate, to partition the secondary metabolites.

    • Concentrate the organic extract under reduced pressure.

  • Purification:

    • Subject the crude extract to a series of chromatographic separations. This may include:

      • Silica gel chromatography.

      • Reverse-phase chromatography (e.g., C18).

      • High-Performance Liquid Chromatography (HPLC) for final purification.

    • Monitor fractions for the presence of this compound using techniques such as thin-layer chromatography (TLC) or analytical HPLC coupled with mass spectrometry (MS).

4.2. In Vitro Anthelmintic Assay against Trichostrongylus colubriformis

This protocol outlines a general method for assessing the in vitro activity of compounds against adult T. colubriformis.

  • Parasite Collection:

    • Obtain adult T. colubriformis from the small intestine of infected gerbils.

    • Wash the worms in a suitable buffer (e.g., phosphate-buffered saline) to remove host debris.

  • Assay Setup:

    • Prepare stock solutions of this compound and its derivatives in a suitable solvent (e.g., DMSO).

    • In a multi-well plate, add a defined number of adult worms to each well containing culture medium.

    • Add the test compounds at various concentrations to the wells. Include appropriate controls (vehicle control and positive control, e.g., levamisole).

  • Incubation and Evaluation:

    • Incubate the plates at 37°C for a specified period (e.g., 24-72 hours).

    • Assess the viability of the worms under a microscope. Motility is a common indicator of viability.

    • Determine the concentration of the compound that inhibits a certain percentage of worm motility (e.g., IC₅₀).

4.3. Proposed Synthetic Modifications for SAR Studies

The following are proposed synthetic modifications to the this compound scaffold to explore SAR and improve pharmacokinetic properties.

sar_modifications cluster_0 Potential Modification Sites Scaffold This compound Scaffold Keto_Group C16-Keto Group Scaffold->Keto_Group Reduction, Reductive Amination Amide_N Amide Nitrogen Scaffold->Amide_N Alkylation, Acylation Alkyl_Subst Alkyl Substituents Scaffold->Alkyl_Subst Varying Alkyl Chains

Caption: Potential sites for synthetic modification on the this compound scaffold.

  • Modification of the C16-Keto Group:

    • Reduction: The ketone can be reduced to the corresponding alcohol to investigate the importance of the carbonyl group for activity. This could also impact the planarity and polarity of the molecule.

    • Reductive Amination: Introducing various amines at this position can explore new interactions with the biological target and modulate the physicochemical properties of the derivatives.

  • Derivatization of the Amide Nitrogen:

    • Alkylation/Acylation: The amide nitrogen can be a handle for introducing a variety of substituents to probe the surrounding binding pocket and alter the molecule's lipophilicity and hydrogen bonding capacity.

  • Variation of Alkyl Substituents:

    • Systematic variation of the existing alkyl groups on the scaffold can provide insights into the steric and electronic requirements for optimal activity.

Data Presentation

The following table summarizes the known biological activity data for this compound. A similar table should be used to compile data for newly synthesized analogs to facilitate SAR analysis.

Table 1: Biological Activity of this compound

CompoundOrganismAssay TypeActivityReference
This compound Trichostrongylus colubriformis (adult)In vitro (Gerbil)Active[1][3]
This compound Trichostrongylus colubriformis (adult)In vivo (Gerbil)Inactive[1][3]

Conclusion

This compound represents an underexplored natural product scaffold with demonstrated in vitro biological activity. While its initial in vivo performance was suboptimal, this provides a clear objective for a medicinal chemistry program. The unique structure and available functional groups for modification make it a promising starting point for the development of novel anthelmintic agents or for exploring other potential therapeutic applications. The protocols and workflow outlined in these notes are intended to serve as a guide for researchers interested in harnessing the potential of this intriguing natural product.

References

Application Notes and Protocols: 16-Keto Aspergillimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Keto aspergillimide, also known by its designation SB202327, is a natural product isolated from the fungus Aspergillus. It belongs to the aspergillimide class of compounds, which are structurally related to the paraherquamide family of alkaloids. First described in the late 1990s, this compound has been identified as a potent anthelmintic agent, demonstrating activity against parasitic nematodes. Its unique structure and biological activity make it a subject of interest for further investigation in the development of novel anti-parasitic drugs. These application notes provide an overview of the current understanding of its mechanism of action and protocols for its study.

Proposed Mechanism of Action

While direct mechanistic studies on this compound are limited, its structural similarity to the paraherquamides provides a strong basis for a proposed mechanism of action. Paraherquamides are well-characterized antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes.[1][2][3] These receptors are critical for neuromuscular transmission in the parasite.

The proposed mechanism of action for this compound is the blockade of nAChRs on the muscle cells of nematodes. By binding to these receptors, the compound likely prevents the binding of the neurotransmitter acetylcholine (ACh). This inhibition of cholinergic neuromuscular transmission leads to a flaccid paralysis in the worms, ultimately resulting in their expulsion from the host.[1] This mode of action is particularly promising as it targets a pathway that can differ between the parasite and the host, offering a degree of selective toxicity.

Proposed_Mechanism_of_Action cluster_synapse Neuromuscular Junction of Nematode Presynaptic_Neuron Presynaptic Neuron ACh_Vesicles Acetylcholine (ACh) Vesicles Presynaptic_Neuron->ACh_Vesicles Action Potential Synaptic_Cleft Synaptic Cleft ACh_Vesicles->Synaptic_Cleft ACh Release nAChR Nicotinic ACh Receptor (nAChR) Synaptic_Cleft->nAChR ACh Binds Postsynaptic_Muscle Postsynaptic Muscle Cell Paralysis Flaccid Paralysis Postsynaptic_Muscle->Paralysis Leads to nAChR->Postsynaptic_Muscle Muscle Depolarization (Contraction) 16_Keto_Aspergillimide This compound 16_Keto_Aspergillimide->nAChR Antagonistic Binding (Blocks ACh)

Proposed mechanism of this compound action.

Data Presentation

Compound Assay Type Organism Observed Effect Reference
This compound (SB202327)In vitro anthelmintic assayTrichostrongylus colubriformis (adult)Showed oral activity[4]
This compound (SB202327)In vivo anthelmintic assayGerbils infected with Trichostrongylus colubriformisNo significant activity observed[5]
This compound (SB202327)Bioassay-guided extractionHaemonchus contortus (L3 larvae)Evidence of in vitro activity[5]

Experimental Protocols

The following is a generalized protocol for an in vitro anthelmintic motility assay, a standard method for evaluating the efficacy of compounds like this compound against parasitic nematodes. This protocol is based on established methodologies and should be adapted and optimized for specific laboratory conditions and nematode species.[6][7][8][9][10][11][12][13][14]

Objective: To determine the effect of this compound on the motility of adult Trichostrongylus colubriformis.

Materials:

  • This compound (SB202327)

  • Adult Trichostrongylus colubriformis worms

  • Phosphate Buffered Saline (PBS) or other suitable culture medium

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Positive control (e.g., Levamisole or Ivermectin)

  • Negative control (vehicle, e.g., PBS with 0.1% DMSO)

  • 24-well microtiter plates

  • Stereomicroscope

  • Incubator (37°C)

  • Pipettes and sterile tips

Protocol:

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution in the assay medium (e.g., PBS) to achieve the desired final test concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the worms (typically ≤ 0.5%).

  • Worm Preparation:

    • Collect adult Trichostrongylus colubriformis from a suitable host or culture system.

    • Wash the worms several times with pre-warmed (37°C) assay medium to remove any host debris.

    • Under a stereomicroscope, select healthy, active worms of similar size for the assay.

  • Assay Setup:

    • To each well of a 24-well plate, add the appropriate test solution:

      • Test wells: Medium containing the desired concentration of this compound.

      • Positive control wells: Medium containing the positive control anthelmintic at a known effective concentration.

      • Negative control wells: Medium containing the same concentration of vehicle (e.g., DMSO) as the test wells.

    • Carefully transfer a set number of worms (e.g., 5-10) into each well.

  • Incubation and Observation:

    • Incubate the plate at 37°C.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), observe the motility of the worms in each well under a stereomicroscope.

    • Motility can be scored on a scale (e.g., 0 = no movement/paralyzed, 1 = intermittent movement, 2 = active movement).

    • Alternatively, the percentage of motile worms can be recorded. A worm is considered non-motile if it does not move when gently prodded or when the plate is agitated.

  • Data Analysis:

    • Calculate the mean motility score or the percentage of non-motile worms for each treatment group at each time point.

    • Compare the results of the this compound-treated groups to the negative and positive controls.

    • If a dose-response is observed, an EC50 (half-maximal effective concentration) for paralysis can be calculated using appropriate statistical software.

Experimental_Workflow A Prepare Stock Solution of this compound in DMSO B Perform Serial Dilutions in Assay Medium A->B D Dispense Test, Positive, and Negative Controls into 24-Well Plate B->D C Collect and Wash Adult Nematodes E Add Worms to Each Well C->E D->E F Incubate at 37°C E->F G Observe Worm Motility at Timed Intervals F->G H Score Motility and Analyze Data G->H

References

Application of 16-Keto Aspergillimide in Anthelmintic Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Keto aspergillimide is a potent anthelmintic agent isolated from the fungus Aspergillus strain IMI 337664.[1][2] It belongs to the aspergillimides, a class of oxindole alkaloids structurally related to the paraherquamides. These compounds represent a promising avenue for anthelmintic drug discovery due to their efficacy against a range of parasitic nematodes, including those resistant to existing drug classes. The emergence of widespread anthelmintic resistance necessitates the exploration of novel chemical scaffolds and mechanisms of action, positioning this compound and its analogs as valuable leads in the development of next-generation antiparasitic therapies.

The primary mechanism of action for the broader paraherquamide class, and by extension this compound, is the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes.[1][3][4] This blockade of cholinergic neuromuscular transmission leads to flaccid paralysis in the worms, ultimately resulting in their expulsion from the host.[1][5] This mode of action is distinct from many commercially available anthelmintics, suggesting a potential for efficacy against helminth strains that have developed resistance to other drugs.

These application notes provide a summary of the available data on the anthelmintic activity of the paraherquamide class, to which this compound belongs, and detailed protocols for in vitro and in vivo screening to facilitate further research and development.

Data Presentation

The following tables summarize the reported in vitro and in vivo anthelmintic efficacy of paraherquamide, a close structural analog of this compound. This data provides a benchmark for the expected activity of aspergillimide derivatives.

Table 1: In Vitro Anthelmintic Activity of Paraherquamide

Helminth SpeciesDevelopmental StageAssay TypeEfficacy MetricValueReference
Haemonchus contortusLarvae (L3)Not SpecifiedMIC5031.2 µg/mL[3]

Table 2: In Vivo Anthelmintic Efficacy of Paraherquamide

Host SpeciesHelminth SpeciesDevelopmental StageDosing RegimenEfficacy (% reduction in worm burden)Reference
GerbilTrichostrongylus colubriformisImmature (6-day-old)Single oral dose of ≥1.56 mg/kg98 - 100%[6]
GerbilTrichostrongylus colubriformisImmature (6-day-old)Single oral dose of 0.78 mg/kg96%[6]
GerbilTrichostrongylus colubriformisImmature (6-day-old)Single oral dose of 0.39 mg/kg66%[6]

Signaling Pathway

The primary target of the paraherquamide class of compounds, including this compound, is the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction of nematodes. The binding of these compounds to the nAChR blocks the normal signaling pathway of the neurotransmitter acetylcholine (ACh). This interruption prevents the influx of ions that would typically lead to muscle cell depolarization and contraction, resulting in flaccid paralysis of the worm.

Anthelmintic_Mechanism_of_Action cluster_0 Normal Neuromuscular Transmission cluster_1 Action of this compound ACh Acetylcholine (ACh) nAChR_open Nicotinic Acetylcholine Receptor (nAChR) (Open State) ACh->nAChR_open Binds to Ion_Influx Cation Influx (Na+, Ca2+) nAChR_open->Ion_Influx Allows Depolarization Muscle Cell Depolarization Ion_Influx->Depolarization Causes Contraction Muscle Contraction Depolarization->Contraction Leads to Keto_Asper This compound nAChR_blocked Nicotinic Acetylcholine Receptor (nAChR) (Blocked State) Keto_Asper->nAChR_blocked Antagonistic Binding No_Influx Cation Influx Blocked nAChR_blocked->No_Influx Prevents No_Depolarization No Depolarization No_Influx->No_Depolarization Paralysis Flaccid Paralysis No_Depolarization->Paralysis

Mechanism of action of this compound.

Experimental Workflow

The discovery and development of novel anthelmintics like this compound follows a structured workflow, beginning with initial screening and progressing through more complex in vivo models.

Anthelmintic_Discovery_Workflow start Start: Compound Library (e.g., Natural Product Extracts) in_vitro In Vitro Primary Screening (e.g., H. contortus L3 Motility Assay) start->in_vitro hit_id Hit Identification (Active Compounds) in_vitro->hit_id hit_id->start Inactive dose_response In Vitro Dose-Response (IC50/EC50 Determination) hit_id->dose_response Active in_vivo_model In Vivo Efficacy Model (e.g., T. colubriformis in Gerbils) dose_response->in_vivo_model lead_selection Lead Compound Selection in_vivo_model->lead_selection lead_selection->dose_response Optimize preclinical Preclinical Development (Toxicology, Pharmacokinetics) lead_selection->preclinical Efficacious & Safe end Clinical Trials preclinical->end

Workflow for anthelmintic drug discovery.

Experimental Protocols

The following protocols are adapted from established methods for anthelmintic screening and can be applied to the evaluation of this compound.

Protocol 1: In Vitro Larval Motility Assay against Haemonchus contortus

Objective: To determine the inhibitory effect of this compound on the motility of third-stage (L3) larvae of Haemonchus contortus.

Materials:

  • This compound

  • Haemonchus contortus third-stage larvae (L3)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microscope

  • Positive control (e.g., Levamisole)

  • Negative control (vehicle, e.g., 1% DMSO in PBS)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with PBS to achieve the desired test concentrations. The final DMSO concentration in the wells should not exceed 1% to avoid toxicity to the larvae.

  • Larvae Preparation: Obtain L3 larvae of H. contortus and wash them several times with PBS to remove contaminants.

  • Assay Setup: In a 96-well plate, add 50 µL of the larval suspension (containing approximately 100-200 larvae) to each well.

  • Treatment: Add 50 µL of the prepared compound dilutions, positive control, or negative control to the respective wells.

  • Incubation: Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for 24, 48, and 72 hours.

  • Motility Assessment: At each time point, observe the larvae under a microscope. Larvae are considered motile if they exhibit sinusoidal movement, and non-motile (paralyzed or dead) if they are straight and do not move upon gentle probing.

  • Data Analysis: Calculate the percentage of non-motile larvae for each concentration. Determine the IC50 value (the concentration that inhibits 50% of larval motility) using appropriate statistical software.

Protocol 2: In Vivo Efficacy Assay against Trichostrongylus colubriformis in Gerbils

Objective: To evaluate the in vivo anthelmintic efficacy of this compound against an established infection of Trichostrongylus colubriformis in a gerbil model.

Materials:

  • This compound

  • Mongolian gerbils (Meriones unguiculatus)

  • Infective third-stage larvae (L3) of Trichostrongylus colubriformis

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Positive control anthelmintic (e.g., Fenbendazole)

  • Gavage needles

  • Fecal collection cages

  • McMaster slides for fecal egg counting

Procedure:

  • Animal Infection: Orally infect gerbils with a known number of T. colubriformis L3 larvae (e.g., 500-1000 L3 per animal).

  • Treatment: On day 6 post-infection (when larvae have developed to the immature adult stage), randomly assign the infected gerbils to treatment groups:

    • Vehicle control group

    • Positive control group

    • This compound group(s) at various dose levels Administer a single oral dose of the respective treatments.

  • Necropsy and Worm Burden Count: On day 9 post-infection (3 days post-treatment), euthanize the gerbils. Carefully dissect the small intestine and collect the contents. Enumerate the number of adult worms present in each animal.

  • Data Analysis: Calculate the mean worm burden for each group. Determine the percentage efficacy of the treatment using the following formula: % Efficacy = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant ethics committee.

Conclusion

This compound and its analogs hold significant promise as lead compounds for the development of new anthelmintics. Their unique mechanism of action as nicotinic acetylcholine receptor antagonists makes them particularly interesting for combating drug-resistant helminth populations. The protocols outlined above provide a framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo efficacy testing. Further research into the structure-activity relationships, pharmacokinetic properties, and spectrum of activity of the aspergillimide class is warranted to fully realize their therapeutic potential.

References

Troubleshooting & Optimization

Overcoming solubility issues with 16-Keto aspergillimide in assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on overcoming solubility challenges with 16-Keto aspergillimide in experimental assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known solubility?

A1: this compound is an anthelmintic agent isolated from the fungus Aspergillus japonicus.[1] Available data indicates that it is soluble in several organic solvents.

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What are the likely causes?

A2: Precipitation in aqueous buffers is a common issue for compounds that are sparingly soluble in water. This "crash out" typically occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer where the compound's solubility is much lower. The final concentration of the organic solvent in the assay may be insufficient to keep the compound dissolved.

Q3: How can I increase the solubility of this compound in my assay?

A3: Several strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound:

  • Co-solvents: Maintaining a low percentage of an organic co-solvent (e.g., DMSO, ethanol) in the final assay volume can help. It is crucial to determine the maximum tolerable concentration of the co-solvent for your specific assay system (e.g., cells, enzymes) to avoid artifacts.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds by forming micelles. As with co-solvents, it is important to test for any effects of the surfactant on the assay itself.

  • Excipients: For more complex formulations, excipients like cyclodextrins can be used to form inclusion complexes with the compound, enhancing its aqueous solubility.

Q4: What is the recommended procedure for preparing this compound for an in vitro assay?

A4: While a specific, validated protocol for this compound is not available in the reviewed literature, a general procedure for preparing a poorly soluble compound for an in vitro assay is provided in the "Experimental Protocols" section below. This protocol should be adapted and optimized for your specific experimental needs.

Q5: What is the mechanism of action of this compound?

A5: The precise molecular target and signaling pathway of this compound are not well-defined in the available scientific literature. As an anthelmintic, it is presumed to interfere with essential biological processes in parasitic worms. General mechanisms of action for anthelmintic drugs include disruption of neuromuscular coordination, inhibition of microtubule polymerization, and interference with energy metabolism. Further research is needed to elucidate the specific pathway affected by this compound.

Data Presentation

Table 1: Reported Solubility of this compound

SolventConcentrationSource(s)
Dimethyl Sulfoxide (DMSO)1 mg/mL[1]
Dimethyl Sulfoxide (DMSO)10 mM
Ethanol1 mg/mL[1]
Methanol1 mg/mL[1]

Table 2: Example Co-solvent Compatibility for Cell-Based Assays

Co-solventTypical Final Concentration RangeConsiderations
DMSO0.1% - 1% (v/v)Can be toxic to some cell lines at higher concentrations. Always include a vehicle control in your experiment.
Ethanol0.1% - 1% (v/v)Can induce cellular stress responses. A vehicle control is essential.

Note: The compatibility of co-solvents should be empirically determined for each specific cell line and assay.

Experimental Protocols

Protocol 1: General Procedure for Preparation of this compound for In Vitro Assays

  • Preparation of a High-Concentration Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved by gentle vortexing or brief sonication in a water bath. Visually inspect the solution for any undissolved particulates.

    • Store the stock solution at -20°C or as recommended by the supplier.

  • Preparation of Intermediate Dilutions (Serial Dilution):

    • Create a series of intermediate dilutions of the high-concentration stock solution using 100% DMSO. This allows for the addition of a small, consistent volume to the final assay medium.

  • Preparation of Final Assay Solutions:

    • Directly before use, dilute the intermediate stock solutions into the final aqueous assay buffer (e.g., cell culture medium, enzyme reaction buffer).

    • It is critical to add the DMSO stock to the aqueous buffer and mix immediately and thoroughly to minimize localized high concentrations that can lead to precipitation.

    • The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤ 0.5%) and should be consistent across all experimental and control wells.

    • Visually inspect the final assay solutions for any signs of precipitation. If precipitation is observed, consider the troubleshooting options outlined in the FAQs.

  • Inclusion of Controls:

    • Always include a "vehicle control" in your experiment. This control should contain the same final concentration of DMSO (or other co-solvent) as the experimental wells but without the this compound. This will account for any effects of the solvent on the assay.

Mandatory Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_assay_prep Assay Preparation cluster_controls Controls weigh Weigh Compound dissolve Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve store Store at -20°C dissolve->store intermediate Intermediate Dilutions in 100% DMSO store->intermediate final_dilution Dilute into Aqueous Assay Buffer intermediate->final_dilution add_to_assay Add to Assay (e.g., cell plate) final_dilution->add_to_assay vehicle_control Vehicle Control (DMSO in Buffer) vehicle_control->add_to_assay

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic cluster_solutions Potential Solutions start Precipitation Observed in Assay? lower_conc Lower Final Compound Concentration start->lower_conc Yes no_precip Proceed with Assay start->no_precip No increase_cosolvent Increase Co-solvent % (e.g., DMSO) (Check Assay Tolerance) lower_conc->increase_cosolvent Still Precipitates add_surfactant Add Surfactant (e.g., Tween-20) (Check Assay Compatibility) increase_cosolvent->add_surfactant Still Precipitates / Assay Intolerant change_ph Adjust Buffer pH (If Compound is Ionizable) add_surfactant->change_ph Still Precipitates / Assay Incompatible anthelmintic_moa cluster_targets Potential Cellular Targets in Parasites cluster_outcomes Physiological Outcomes compound Anthelmintic Compound (e.g., this compound) neuromuscular Neuromuscular Junctions compound->neuromuscular Interferes with microtubules Tubulin Polymerization compound->microtubules Inhibits energy_metabolism Mitochondrial Function compound->energy_metabolism Disrupts paralysis Paralysis neuromuscular->paralysis impaired_reproduction Impaired Reproduction / Development microtubules->impaired_reproduction starvation Starvation / Death energy_metabolism->starvation

References

Troubleshooting 16-Keto aspergillimide purification by chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 16-Keto aspergillimide and similar fungal metabolites using chromatography.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic purification of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My chromatogram shows significant peak tailing for this compound. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue in chromatography and can significantly impact resolution and quantification.[1][2] The primary causes can be categorized as either chemical or physical.

Chemical Causes & Solutions:

  • Secondary Interactions: The keto and imide functional groups in this compound may interact with active sites on the column, such as residual silanol groups on a silica-based stationary phase.[2]

    • Solution: Use an end-capped column to minimize silanol interactions.[2] Consider adding a competitive agent, like a small amount of a weak base, to the mobile phase to block active sites.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound, leading to secondary interactions.

    • Solution: Optimize the mobile phase pH. If your compound is acidic or basic, adjusting the pH to suppress ionization can often improve peak shape.

  • Buffer Concentration: An inadequate buffer concentration may not effectively control the pH at the column surface.

    • Solution: Try doubling the buffer concentration to see if peak shape improves.[1]

Physical Causes & Solutions:

  • Column Overload: Injecting too much sample can lead to peak distortion, often appearing as a "right-triangle" shape.[1]

    • Solution: Reduce the sample concentration or injection volume.[2] If a larger sample load is necessary, consider a column with a higher capacity or a larger diameter.[2]

  • Column Packing Bed Deformation: Voids in the column packing or a blocked inlet frit can distort the sample band.[1][2]

    • Solution: First, try backflushing the column. If that doesn't work, replace the column frit or the entire column. Using guard columns and in-line filters can help prevent this.[2]

  • Poor Column Cut: If using a GC system or making your own connections, a rough or angled column cut can cause peak tailing.[3]

    • Solution: Ensure a clean, 90-degree cut of the column tubing.[3]

Problem: Poor Resolution or No Separation

Q2: I am not getting good separation between this compound and other impurities. What steps can I take to improve resolution?

A2: Improving resolution often involves optimizing the mobile phase composition, stationary phase, or other chromatographic conditions.

Strategies to Enhance Resolution:

  • Optimize Mobile Phase Strength:

    • Isocratic Elution: If you are using a single mobile phase composition, try systematically varying the ratio of your strong and weak solvents. A weaker mobile phase (less organic solvent in reverse-phase) will generally increase retention times and may improve separation.

    • Gradient Elution: If not already using one, a gradient elution can be very effective for complex mixtures like fungal extracts.[4] Start with a shallow gradient and then optimize the slope to improve the separation of your target compound.

  • Change Mobile Phase Selectivity:

    • Solution: Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa in reverse-phase). The different solvent properties can alter the selectivity of the separation.

  • Change Stationary Phase:

    • Solution: If optimizing the mobile phase doesn't work, the stationary phase may not be suitable. Consider a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase) that can offer different retention mechanisms.

  • Adjust Temperature:

    • Solution: Increasing the column temperature can decrease viscosity and improve mass transfer, sometimes leading to sharper peaks and better resolution. However, ensure your compound is stable at higher temperatures.

Frequently Asked Questions (FAQs)

Q3: What is a good starting point for developing a purification method for a novel fungal metabolite like this compound?

A3: For novel fungal metabolites, a systematic approach is recommended.

  • Literature Review: Search for purification methods used for similar compounds (e.g., other aspergillimides or keto-imides).

  • Sample Preparation: Begin with a robust extraction from the fungal culture. A common method involves extraction with ethyl acetate or n-butanol, followed by a clean-up step like Solid Phase Extraction (SPE) to remove highly polar or non-polar interferences.[4][5]

  • Scouting Runs: Use a standard C18 reverse-phase column with a broad acetonitrile/water or methanol/water gradient to get a general idea of the retention behavior of your compound.

  • Method Optimization: Based on the scouting run, you can then optimize the gradient, mobile phase, and stationary phase as described in the troubleshooting section to achieve the desired purity.

Q4: My this compound seems to be degrading during the purification process. What can I do to prevent this?

A4: Degradation can be a significant issue with sensitive secondary metabolites.

  • Temperature: Keep your sample and fractions cool. Use a refrigerated autosampler if available and collect fractions in an ice bath.

  • pH: The compound may be unstable at certain pH values. Try to work with a mobile phase that is close to neutral, if possible, or perform stability studies at different pHs.

  • Light Exposure: Some compounds are photosensitive. Protect your sample from light by using amber vials or covering your glassware with foil.

  • Minimize Time: Process your samples as quickly as possible. Avoid letting extracts sit at room temperature for extended periods.

Data and Protocols

Table 1: Troubleshooting Summary for Common Chromatography Issues
IssuePotential CauseRecommended Action
Peak Tailing Secondary interactions with silanolsUse an end-capped column; add a mobile phase additive.
Column overloadDilute the sample or reduce injection volume.[2]
Blocked column fritBackflush the column; replace the frit.[1]
Peak Fronting Column overload (less common)Dilute the sample.
Poorly packed column bedReplace the column.
Poor Resolution Inappropriate mobile phase strengthOptimize the isocratic solvent ratio or the gradient slope.
Poor selectivityChange the organic solvent (e.g., ACN to MeOH) or the stationary phase.
Ghost Peaks Contamination in the systemFlush the system with a strong solvent; check for septum bleed.[6]
Carryover from previous injectionRun blank injections; implement a needle wash step.
Protocol 1: General Solid Phase Extraction (SPE) for Fungal Extract Clean-up

This protocol provides a general workflow for cleaning up a crude fungal extract before HPLC analysis.

  • Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not let the cartridge run dry.

  • Sample Loading: Dissolve the dried fungal extract in a minimal amount of a suitable solvent (e.g., methanol or DMSO) and dilute it with water to a final organic solvent concentration of less than 10%. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 5-10% aqueous methanol to remove highly polar impurities.

  • Elution: Elute the target compounds with increasing concentrations of methanol or acetonitrile (e.g., 50%, 75%, 100%).

  • Analysis: Analyze each fraction by TLC or HPLC to determine which one contains the highest concentration of this compound.

Visualizations

Diagram 1: General Workflow for Fungal Metabolite Purification

G cluster_0 Upstream Processing cluster_1 Purification Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Solvent Extraction Crude Extract Crude Extract Extraction->Crude Extract SPE Clean-up SPE Clean-up Crude Extract->SPE Clean-up Fractionation Fractionation SPE Clean-up->Fractionation e.g., HPLC, MPLC Purity Analysis Purity Analysis Fractionation->Purity Analysis e.g., LC-MS, NMR Pure Compound Pure Compound Purity Analysis->Pure Compound G start Peak Tailing Observed q1 Does reducing sample concentration help? start->q1 a1_yes Yes: Column Overload. Reduce sample load. q1->a1_yes Yes q2 Is peak tailing worse for basic/acidic compounds? q1->q2 No a1_no No a2_yes Yes: Secondary Interactions. Use end-capped column or adjust mobile phase pH. q2->a2_yes Yes q3 Does backflushing the column solve the issue? q2->q3 No a2_no No a3_yes Yes: Blocked Frit. Install guard column. q3->a3_yes Yes a3_no No: Potential packing bed deformation. Replace column. q3->a3_no No

References

16-Keto aspergillimide stability and degradation in different solvents.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 16-Keto aspergillimide in different solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: this compound is soluble in ethanol, methanol, and Dimethyl Sulfoxide (DMSO). For short-term storage, solutions in these solvents should be kept at -20°C to minimize degradation. For long-term storage, it is recommended to store the compound as a solid at -20°C.

Q2: I am observing a loss of my compound's activity in solution over time. What could be the cause?

A2: Loss of activity is likely due to the degradation of this compound in solution. The core structure of aspergillimides contains a succinimide ring, which is susceptible to hydrolysis, particularly in protic solvents or in the presence of trace amounts of water or impurities that can act as nucleophiles. This hydrolysis can lead to ring-opening and the formation of inactive degradation products. The rate of degradation is influenced by the solvent, pH, temperature, and light exposure.

Q3: How can I monitor the stability of this compound in my experiments?

A3: The stability of this compound can be monitored using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the separation and quantification of the parent compound and its degradation products over time. A stability-indicating method should be developed to ensure that the analytical method can resolve the active compound from any potential degradants.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Symptom: When analyzing a solution of this compound by HPLC or LC-MS, additional peaks are observed that were not present in the initial analysis of the solid compound.

Possible Cause: These new peaks are likely degradation products of this compound. The succinimide ring is prone to hydrolysis, which would result in new, more polar compounds that elute at different retention times.

Resolution:

  • Confirm Degradation: Analyze a freshly prepared solution of this compound to establish a baseline chromatogram. Re-analyze the aged solution to confirm the presence and growth of the new peaks over time.

  • Characterize Degradants: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. A mass increase of 18 Da (the mass of water) compared to the parent compound is indicative of a hydrolysis product.

  • Optimize Storage Conditions: To minimize degradation, prepare solutions fresh whenever possible and store them at low temperatures (e.g., -20°C or -80°C) in anhydrous solvents. Protect solutions from light.

Issue 2: Inconsistent Results in Biological Assays

Symptom: The biological activity of this compound solutions varies between experiments, even when using the same nominal concentration.

Possible Cause: Inconsistent activity can be a result of variable degradation of the compound in the assay medium or in stock solutions. The pH of the assay buffer can significantly impact the stability of the succinimide ring.

Resolution:

  • pH Control: Evaluate the pH of your assay medium. The succinimide ring is more susceptible to hydrolysis at neutral to basic pH. If possible, adjust the buffer to a slightly acidic pH (e.g., pH 5-6) to improve stability during the experiment, if this does not affect the biological system.

  • Solvent Effects: If using a stock solution in an organic solvent, minimize the final concentration of the organic solvent in the aqueous assay medium to prevent precipitation and to understand its effect on stability.

  • Time-Course Analysis: Perform a time-course experiment to assess the stability of this compound in your specific assay medium. Analyze samples at different time points by HPLC or LC-MS to quantify the amount of active compound remaining.

Hypothetical Stability Data

The following tables present illustrative stability data for this compound based on the expected behavior of compounds containing a succinimide moiety. Note: This is not experimentally determined data for this compound but serves as a representative example.

Table 1: Hypothetical Half-Life (t½) of this compound in Various Solvents at Room Temperature (25°C)

SolventpHEstimated Half-Life (Days)
MethanolNeutral14
EthanolNeutral21
DMSONeutral> 30
AcetonitrileNeutral> 30
Phosphate Buffer5.028
Phosphate Buffer7.47
Phosphate Buffer8.52

Table 2: Illustrative Degradation of this compound (% remaining) in Solution at Different Temperatures over 7 Days

Solvent (pH 7.4)4°C25°C37°C
Methanol95%75%50%
Aqueous Buffer90%60%35%

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24, 48, and 72 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 1, 4, and 8 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 80°C for 72 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 24 hours.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC or LC-MS method.

Protocol 2: HPLC Method for Stability Analysis

This is a representative HPLC method for the analysis of this compound and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm or Mass Spectrometry

Visualizations

degradation_pathway cluster_main Degradation of this compound 16_Keto_Aspergillimide This compound (Active) Succinimide_Ring_Opening Succinimide Ring Hydrolysis Product (Inactive) 16_Keto_Aspergillimide->Succinimide_Ring_Opening H₂O (pH dependent)

Caption: Hypothetical degradation pathway of this compound.

experimental_workflow cluster_workflow Stability Testing Workflow A Prepare this compound Solution in Solvent of Interest B Incubate under Controlled Conditions (Temp, Light, pH) A->B C Withdraw Aliquots at Time Points B->C D Analyze by HPLC/LC-MS C->D E Quantify Parent Compound and Degradation Products D->E F Determine Degradation Rate and Half-Life E->F

Caption: General experimental workflow for stability assessment.

Technical Support Center: Large-Scale Production of 16-Keto Aspergillimide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is no publicly available, established method for the total chemical synthesis of 16-Keto aspergillimide on a large scale. This natural product is obtained through fermentation of Aspergillus species and subsequent isolation. This guide addresses challenges from two perspectives: the established fermentation/isolation method and a hypothetical chemical synthesis of the core pyrrolidinone structure, based on analogous chemical literature.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for producing this compound?

A1: The only documented method for obtaining this compound is through the fermentation of specific strains of Aspergillus, such as Aspergillus japonicus, followed by extraction and purification from the culture broth.

Q2: Why is a large-scale chemical synthesis of this compound not established?

A2: The molecule has a complex, stereochemically rich structure. A total synthesis would likely involve a long sequence of reactions, presenting significant challenges in yield, cost, and stereocontrol, making it currently less economically viable than fermentation. Challenges in synthesizing complex pyrrolidine structures often involve intricate stereoselective steps.[1][2]

Q3: What are the main challenges in producing this compound via fermentation?

A3: The primary challenges include optimizing fermentation conditions to maximize yield, managing potential batch-to-batch variability, and developing a robust, scalable purification process to isolate the target compound from a complex mixture of metabolites. Large-scale purification of natural products from fermentation can be a significant cost driver.[3]

Q4: What are the advantages of chemical synthesis over fermentation for producing complex molecules?

A4: A successful chemical synthesis offers greater control over purity, eliminates biological contaminants, provides consistent yields, and allows for the straightforward production of analogs for structure-activity relationship (SAR) studies.

Q5: What is a pyrrolidinone, and why is its synthesis relevant to this compound?

A5: Pyrrolidinone (also known as a γ-lactam) is a five-membered lactam ring, which forms a core part of the this compound structure. Challenges encountered in the synthesis of complex pyrrolidinones are directly applicable to any potential future synthesis of this compound.

Troubleshooting Guide: Challenges in Production

This guide is divided into two sections: troubleshooting the established fermentation and purification process, and troubleshooting a hypothetical chemical synthesis of a substituted pyrrolidinone core.

Section 1: Fermentation and Purification
Problem Potential Cause Suggested Solution
Low Yield of this compound in Fermentation Broth Suboptimal growth medium composition (e.g., carbon/nitrogen ratio).Screen different media components and concentrations. Optimize pH, temperature, and aeration rate.
Contamination of the culture.Implement stricter aseptic techniques. Use fresh, pure inoculum.
Strain degradation or mutation.Re-isolate the producing strain from a master cell bank.
Difficulty in Extracting the Compound from Broth Inefficient solvent system for liquid-liquid extraction.Test a range of solvents with varying polarities. Adjust the pH of the broth to ensure the compound is in a neutral state for better organic solvent solubility.
Emulsion formation during extraction.Use centrifugation to break the emulsion. Add a small amount of a different, immiscible solvent.
Poor Purity After Initial Chromatographic Steps Co-elution of structurally similar impurities.Optimize the chromatographic method: change the stationary phase, modify the mobile phase gradient, or use a different chromatographic technique (e.g., ion-exchange, size exclusion).[4]
Product degradation during purification.Work at lower temperatures. Use buffers to maintain a stable pH. Minimize exposure to light and oxygen if the compound is sensitive.
Section 2: Hypothetical Pyrrolidinone Ring Synthesis

The synthesis of complex substituted pyrrolidinones often involves multi-step sequences.[5] A common strategy is the cyclization of a linear precursor. Below are troubleshooting tips for such a process.

Problem Potential Cause Suggested Solution
Low Yield in Cyclization Step to Form Pyrrolidinone Ring Incomplete reaction.Increase reaction time or temperature. Screen different catalysts or bases to promote cyclization.
Formation of side products (e.g., polymerization).Run the reaction at a higher dilution to favor intramolecular cyclization over intermolecular reactions.
Poor Stereoselectivity in the Formation of the Pyrrolidinone Ring Ineffective chiral auxiliary or catalyst.Screen a variety of chiral catalysts or auxiliaries. Optimize reaction temperature, as lower temperatures often favor higher stereoselectivity.[6][7]
Racemization of stereocenters.Use milder reaction conditions (e.g., non-harsh bases or acids) to prevent epimerization of existing chiral centers.
Difficulty in Removing Protecting Groups Harsh deprotection conditions causing product degradation.Screen a variety of deprotection methods that are orthogonal to other functional groups in the molecule.
Incomplete deprotection.Increase the amount of deprotection reagent or reaction time. Ensure starting material is free of impurities that may poison the catalyst (e.g., in hydrogenolysis).

Experimental Protocols & Data

As a full synthesis of this compound is not published, a representative protocol for a key transformation in the synthesis of a substituted pyrrolidinone is provided below. This is based on a common synthetic method: 1,3-dipolar cycloaddition.

Protocol: Stereoselective Synthesis of a Pyrrolidinone Precursor via 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of a highly substituted pyrrolidine, a common precursor to complex pyrrolidinone structures.

  • Preparation of the Azomethine Ylide Precursor: A solution of an amino acid ester (e.g., methyl glycinate, 1.0 eq) and an aldehyde (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane, DCM) is stirred at room temperature for 1-2 hours to form the corresponding imine.

  • Cycloaddition Reaction: The reaction mixture is cooled to 0°C. A Lewis acid catalyst (e.g., AgOAc, 0.1 eq) and a chiral ligand (e.g., a chiral phosphine, 0.1 eq) are added, followed by the dropwise addition of a dipolarophile (e.g., an α,β-unsaturated ester, 1.0 eq).

  • Reaction Monitoring: The reaction is stirred at 0°C to room temperature for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure pyrrolidine product.

Table 1: Representative Yields for Pyrrolidinone Synthesis Methods

MethodStarting MaterialsConditionsYield (%)Reference
Reductive Amination/CyclizationGlutamic AcidRu/Al₂O₃, 160°C, 20 bar H₂~60%[8]
Ammonolysis of γ-Butyrolactoneγ-Butyrolactone, AmmoniaLiquid Phase, 250-290°C, 8-16 MPa>94%[9]
Multicomponent ReactionAniline, Aldehyde, AlkyneCitric Acid, Ethanol, Ultrasound80-95%[10]

Visualizations

Hypothetical Workflow for Pyrrolidinone Synthesis

This diagram illustrates a generalized workflow for the synthesis of a complex pyrrolidinone core, highlighting key stages and potential challenges.

G cluster_0 Linear Precursor Synthesis cluster_1 Core Ring Formation cluster_2 Final Modification & Purification A Starting Materials (e.g., Amino Acid, Aldehyde) B Protecting Group Introduction A->B C Chain Elongation / Functionalization B->C D Key Cyclization Step (e.g., 1,3-Dipolar Cycloaddition) C->D E Stereocontrol Challenge D->E F Deprotection D->F G Further Functionalization F->G H Purification (Chromatography) G->H I Final Product (Pyrrolidinone Core) H->I

Caption: A generalized workflow for the multi-step synthesis of a complex pyrrolidinone core.

Troubleshooting Logic for Low Cyclization Yield

This decision tree illustrates a logical approach to troubleshooting low yields in the key ring-forming step.

G start Low Yield in Cyclization Step q1 Is starting material consumed? start->q1 a1_yes Yes q1->a1_yes No a1_no No q1->a1_no Yes sol1 Increase reaction time or temperature. Screen alternative catalysts/reagents. a1_yes->sol1 q2 Are side products observed? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Characterize side products. If polymerization, increase dilution. a2_yes->sol2 sol3 Possible decomposition. Lower reaction temperature. Check stability of reagents. a2_no->sol3

Caption: A decision tree for troubleshooting low yield in a key cyclization reaction.

References

Technical Support Center: NMR Analysis of 16-Keto Aspergillimide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR peaks encountered during the structural elucidation of 16-Keto aspergillimide and related complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for ambiguous NMR peaks in complex molecules like this compound?

A1: Ambiguous NMR peaks in molecules such as this compound can arise from several factors:

  • Signal Overlap: Multiple protons or carbons having very similar chemical shifts, leading to overlapping multiplets in 1D spectra and crowded regions in 2D spectra.[1][2]

  • Complex Spin Systems: Intricate coupling patterns between protons can result in complex and poorly resolved multiplets.

  • Presence of Rotamers or Conformational Isomers: If the molecule exists in multiple conformations that are slowly interconverting on the NMR timescale, this can lead to peak broadening or the appearance of multiple sets of signals.[1]

  • Sample Impurities: Residual solvents, starting materials, or byproducts can introduce extraneous peaks that complicate the spectrum.

  • Low Sample Concentration: Insufficient sample can lead to a low signal-to-noise ratio, making it difficult to distinguish real peaks from noise.[2]

Q2: I am observing significant peak overlap in the 1H NMR spectrum. What is the first step to resolve this?

A2: The initial and often simplest approach to resolving peak overlap is to re-acquire the spectrum in a different deuterated solvent.[1] Solvents like benzene-d6, acetone-d6, or methanol-d4 can induce differential shifts in proton resonances compared to the commonly used chloroform-d6, potentially resolving the overlapping signals.[1]

Q3: How can I confirm the presence of exchangeable protons, such as -OH or -NH groups?

A3: To identify exchangeable protons, you can perform a D2O exchange experiment. Add a drop of deuterium oxide (D2O) to your NMR sample, shake it vigorously, and re-acquire the 1H NMR spectrum. The peaks corresponding to exchangeable protons will either disappear or significantly decrease in intensity.[1][3]

Q4: My 13C NMR spectrum is very weak, especially for quaternary carbons. How can I improve this?

A4: The low natural abundance of 13C and the long relaxation times of quaternary carbons often result in weak signals. To enhance the signal-to-noise ratio, increase the number of scans and/or use a higher concentration of your sample. Additionally, specialized pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) can help in identifying CH, CH2, and CH3 signals, and by exclusion, the remaining peaks would correspond to quaternary carbons. For direct observation of quaternary carbons, a 1D 13C experiment with a longer relaxation delay (d1) is recommended.

Troubleshooting Guides

Issue 1: Overlapping Signals in the Aromatic/Olefinic Region of the 1H NMR Spectrum

Symptoms:

  • Broad, unresolved humps in the aromatic or olefinic region (typically δ 5.0-8.0 ppm).

  • Inability to determine coupling constants or integrate individual proton signals accurately.

Troubleshooting Workflow:

Figure 1: Workflow for resolving overlapping aromatic/olefinic signals.

Experimental Protocols:

  • Solvent Change:

    • Carefully evaporate the current solvent from your NMR tube under a gentle stream of nitrogen or using a rotary evaporator.

    • Dissolve the sample in a new deuterated solvent (e.g., benzene-d6, acetone-d6).

    • Acquire a new 1H NMR spectrum.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps in tracing out spin systems.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just immediate neighbors. This is useful for identifying all protons belonging to a particular structural fragment.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons. This is extremely powerful for resolving proton signal overlap by spreading the signals out in the carbon dimension.[2][4]

Issue 2: Ambiguous Connectivity of Molecular Fragments

Symptoms:

  • You have identified individual spin systems from COSY and TOCSY, but cannot determine how they are connected to each other, especially across quaternary carbons or heteroatoms.

Troubleshooting Workflow:

Figure 2: Workflow for establishing connectivity between molecular fragments.

Experimental Protocols:

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together molecular fragments by identifying long-range couplings, especially to quaternary carbons which are not visible in HSQC.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for determining the relative stereochemistry and confirming the 3D structure of the molecule.

Data Presentation

Due to the lack of specific literature data for this compound, the following tables present representative chemical shift ranges for key functional groups found in aspergillimide and related fungal metabolites. These should be used as a guide for initial spectral interpretation.

Table 1: Representative 1H NMR Chemical Shift Ranges

Functional GroupChemical Shift (δ) ppmMultiplicity
Methyl (CH3)0.8 - 2.5s, d, t
Methylene (CH2)1.2 - 4.5m, t, dd
Methine (CH)2.0 - 5.5m, q, dd
Olefinic (C=CH)5.0 - 7.0d, t, m
Aromatic (Ar-H)6.5 - 8.5d, t, m
Amide (N-H)7.0 - 9.0br s

Table 2: Representative 13C NMR Chemical Shift Ranges

Functional GroupChemical Shift (δ) ppm
Methyl (CH3)10 - 30
Methylene (CH2)20 - 60
Methine (CH)30 - 70
Olefinic (C=C)100 - 150
Aromatic (Ar-C)110 - 160
Carbonyl (C=O)160 - 210

Advanced Techniques for Persistent Ambiguities

For particularly challenging cases of spectral ambiguity, more advanced NMR techniques may be necessary.

  • 1D TOCSY: A selective 1D experiment where a specific proton is irradiated, and the resulting spectrum shows signals only from other protons within the same spin system. This can be used to "pull out" the signals of an entire molecular fragment from a crowded region of the spectrum.[5]

  • 'TILT' Experiment: A technique that records a tilted projection of a 3D NMR spectrum, which can resolve ambiguities found in 2D spectra without the time-consuming process of acquiring a full 3D dataset.[6][7]

  • Quantum Chemical Calculations: In cases of extreme ambiguity or for stereochemical assignment, computational methods can be used to predict NMR chemical shifts for different possible isomers. The calculated spectra can then be compared to the experimental data to identify the correct structure.[8]

By systematically applying the troubleshooting strategies and experimental protocols outlined in this guide, researchers can effectively tackle the challenges of NMR spectral interpretation for complex natural products like this compound.

References

Minimizing batch-to-batch variability in 16-Keto aspergillimide production.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 16-Keto Aspergillimide Production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize batch-to-batch variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species produce it?

A1: this compound is a polyketide-derived secondary metabolite. Species from the Aspergillus genus, particularly from the section Circumdati, are known producers of aspergillimide compounds. Strains of Aspergillus sclerotiorum and Aspergillus ochraceus have been identified as producers of related metabolites.[1][2] It is crucial to confirm the specific strain's capability for producing the target compound.

Q2: What are the primary drivers of batch-to-batch variability in this compound production?

A2: Batch-to-batch variability in fungal secondary metabolite production is a common challenge. The primary drivers include inconsistencies in:

  • Inoculum Quality: Age, viability, and genetic stability of the fungal spores or mycelium.

  • Fermentation Conditions: Minor fluctuations in pH, temperature, aeration, and agitation can significantly impact yield.[3][4]

  • Media Composition: Variations in the quality and concentration of carbon and nitrogen sources, as well as trace elements.[5][6][7][8][9]

  • Genetic Drift: Fungal strains can undergo genetic changes over successive generations, leading to altered metabolic profiles.

Q3: How can I improve the consistency of my this compound production?

A3: To enhance consistency, focus on stringent control over all aspects of the production process. This includes:

  • Standardized Inoculum Preparation: Implement a robust protocol for spore or mycelial inoculum preparation and storage.

  • Precise Environmental Control: Utilize bioreactors with automated control of pH, temperature, dissolved oxygen, and agitation.

  • High-Quality Media Components: Use well-defined media with consistent raw material quality.

  • Regular Strain Maintenance: Periodically re-isolate and verify the producing strain from a master cell bank to prevent genetic drift.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Step
Incorrect Fungal Strain Verify the identity and productivity of your Aspergillus strain. Not all strains within a producing species will yield the target compound.
Suboptimal Fermentation Medium Screen different carbon and nitrogen sources. Some studies show that specific carbon sources can strongly influence secondary metabolite formation.[5] Similarly, the nature of the nitrogen source can have a notable effect.[7]
Inappropriate Fermentation Conditions Optimize pH, temperature, aeration, and agitation. Secondary metabolite production is often sensitive to these parameters.[3][4]
Silent Biosynthetic Gene Cluster The gene cluster responsible for this compound production may be silent under standard laboratory conditions. Consider using chemical elicitors or co-cultivation techniques to induce expression.
Issue 2: High Batch-to-Batch Variability in Yield
Possible Cause Troubleshooting Step
Inconsistent Inoculum Standardize the age and concentration of spores or mycelial fragments in your inoculum. Ensure consistent pre-culture conditions.
Fluctuations in Fermentation Parameters Calibrate and monitor pH probes, temperature sensors, and gas flow controllers regularly. Even minor deviations can lead to significant yield differences.
Variability in Media Components Source media components from a reliable supplier and use consistent lot numbers for a series of experiments. Perform quality control checks on raw materials.
Inadequate Mixing or Aeration Ensure proper agitation and aeration rates to maintain homogeneity and sufficient dissolved oxygen levels. Poor mixing can create microenvironments with varying nutrient and oxygen availability.[3][4][10][11][12]

Data Presentation: Impact of Fermentation Parameters on Secondary Metabolite Production in Aspergillus spp.

The following tables summarize the reported effects of key fermentation parameters on the production of various secondary metabolites in Aspergillus species. While specific optimal values for this compound need to be determined empirically, these ranges provide a valuable starting point for optimization.

Table 1: Effect of Carbon Source on Secondary Metabolite Yield

Carbon SourceConcentration (g/L)Target MetaboliteProducing OrganismObserved Effect on YieldReference
Xylan & Mannose30 & 50FumagillinAspergillus fumigatus15-fold increase[5]
Rice PowderNot specifiedAntibacterial MetaboliteAspergillus candidusMaximum production[6]
DextroseNot specifiedAntimicrobial MetaboliteAspergillus terreusMaximum production[7]
MaltoseNot specifiedMycelial GrowthAspergillus nigerMost effective for growth[9]

Table 2: Effect of Nitrogen Source on Secondary Metabolite Yield

Nitrogen SourceConcentration (g/L)Target MetaboliteProducing OrganismObserved Effect on YieldReference
L-Glutamic Acid9FumagillinAspergillus fumigatusOptimal for production[5]
Yeast ExtractNot specifiedAntibacterial MetaboliteAspergillus candidusHighest production[6]
Sodium NitrateNot specifiedAntimicrobial MetaboliteAspergillus terreusMaximum production[7]
Calcium NitrateNot specifiedMycelial GrowthAspergillus nigerMost effective for growth[9]

Table 3: Effect of Physical Parameters on Secondary Metabolite Production

ParameterRangeTarget MetaboliteProducing OrganismOptimal Value/ObservationReference
Agitation (rpm)100 - 250Kojic AcidAspergillus oryzaeHigher rpm (>150) generally more productive[3]
AerationVariableBikaverinFusarium oxysporumExtreme aeration can be required for optimal production[4]
pH4.0 - 8.0Mycelial BiomassGanoderma lucidumLower pH favored biomass production[12]
Temperature (°C)25 - 35Mycelial BiomassGanoderma lucidumHigher temperature favored biomass production[12]

Experimental Protocols

Protocol 1: Standardized Inoculum Preparation
  • Strain Revival: Revive a cryopreserved vial of the Aspergillus production strain on a suitable agar medium (e.g., Potato Dextrose Agar).

  • Spore Collection: After 7-10 days of incubation at the optimal temperature, harvest spores by gently scraping the surface of the agar with a sterile loop in the presence of a sterile surfactant solution (e.g., 0.05% Tween 80).

  • Spore Counting: Determine the spore concentration using a hemocytometer.

  • Inoculation: Inoculate the seed culture flask with a defined number of spores to ensure a consistent starting cell density for each batch.

Protocol 2: Extraction and Quantification of this compound
  • Culture Broth Separation: Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Liquid-Liquid Extraction: Extract the culture filtrate with an equal volume of a suitable organic solvent (e.g., ethyl acetate). Repeat the extraction three times.

  • Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure.

  • Sample Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.

  • Quantitative Analysis: Analyze the extracted sample using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[13][14][15][16][17] Prepare a standard curve with a certified reference standard of this compound for accurate quantification. A general extraction protocol for fungal metabolites involves using solvents like methanol.[18]

Visualizations

experimental_workflow cluster_inoculum Inoculum Preparation cluster_fermentation Fermentation cluster_downstream Downstream Processing & Analysis strain_revival Strain Revival spore_plate Spore Plate Culture strain_revival->spore_plate spore_harvest Spore Harvest & Counting spore_plate->spore_harvest seed_culture Seed Culture spore_harvest->seed_culture production_culture Production Culture seed_culture->production_culture extraction Extraction production_culture->extraction quantification Quantification (HPLC-MS/MS) extraction->quantification data_analysis Data Analysis & Troubleshooting quantification->data_analysis Yield Calculation

Figure 1: Experimental workflow for this compound production.

signaling_pathway cluster_inputs Environmental Signals cluster_regulation Global Regulatory Network cluster_pathway Biosynthetic Pathway nutrients Carbon/Nitrogen Ratio laeA LaeA Complex nutrients->laeA ph pH ph->laeA temp Temperature velvet Velvet Complex temp->velvet oxygen Oxygen Availability oxygen->velvet bgc Aspergillimide Biosynthetic Gene Cluster (BGC) laeA->bgc Activates velvet->bgc Activates enzymes Biosynthetic Enzymes bgc->enzymes Encodes product This compound enzymes->product Catalyzes precursors Primary Metabolite Precursors precursors->enzymes Substrates

Figure 2: Key regulatory factors in secondary metabolite production.

troubleshooting_logic cluster_primary_checks Primary Checks cluster_secondary_checks Secondary Checks cluster_optimization Optimization Strategies start Low/Variable Yield Detected check_strain Verify Strain Identity & Viability start->check_strain check_media Confirm Media Composition start->check_media check_params Review Fermentation Data (pH, Temp, DO) start->check_params check_inoculum Analyze Inoculum Quality check_strain->check_inoculum check_raw_materials Test Raw Material Lots check_media->check_raw_materials check_equipment Calibrate Probes & Controllers check_params->check_equipment optimize_media Screen Media Components check_inoculum->optimize_media optimize_conditions Design of Experiments (DOE) for Physical Parameters check_equipment->optimize_conditions check_raw_materials->optimize_media

Figure 3: Logical troubleshooting flow for production issues.

References

Technical Support Center: 16-Keto Aspergillimide Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Keto aspergillimide. Our aim is to help you address common challenges and achieve more consistent and reliable results in your bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which organism is it isolated?

This compound is a secondary metabolite produced by the fungus Aspergillus aculeatus. Fungi of the Aspergillus genus are known to produce a wide array of bioactive compounds with potential applications in medicine and agriculture.[1][2]

Q2: What types of bioactivities are commonly associated with compounds from Aspergillus aculeatus?

Secondary metabolites from Aspergillus aculeatus have demonstrated a range of biological activities, including antimicrobial effects against pathogenic bacteria and fungi, as well as anticancer activity against various human cancer cell lines such as epidermoid carcinoma (KB), breast cancer (MCF-7), and lung cancer (NCI-H187).[1][2]

Q3: Why am I seeing significant variability in my bioassay results with this compound?

Inconsistent results in bioassays with natural products like this compound can stem from several factors. These include issues with sample purity and stability, variations in cell culture conditions, procedural inconsistencies, and the inherent biological variability of the assay system. Fungal metabolites can also be influenced by environmental factors during their production, potentially leading to batch-to-batch differences.[3][4]

Q4: How can I be sure that the observed activity is specific to this compound?

It is crucial to ensure the purity of your this compound sample. Contamination with other bioactive fungal metabolites can lead to misleading results. Additionally, consider performing counter-screens or using well-characterized control compounds to understand the specificity of the observed effects.

Troubleshooting Guide: Inconsistent Bioassay Results

Issue 1: High Variability Between Replicate Wells
Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting steps.
Pipetting Errors Calibrate and regularly service your pipettes. Use fresh tips for each replicate. When adding reagents, dispense the liquid below the surface of the medium in the well to ensure proper mixing.
Edge Effects To minimize evaporation and temperature gradients, avoid using the outermost wells of the microplate. Fill the outer wells with sterile PBS or media. Ensure proper humidity in the incubator.
Compound Precipitation Visually inspect the wells under a microscope for any signs of compound precipitation. If observed, consider using a lower concentration range or a different solvent system. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
Issue 2: Poor Signal-to-Noise Ratio or Low Assay Window
Potential Cause Recommended Solution
Suboptimal Cell Number Perform a cell titration experiment to determine the optimal cell seeding density that provides a robust signal within the linear range of the assay.
Incorrect Incubation Time Optimize the incubation time for both the cells with the compound and the assay reagent. A time-course experiment can help identify the ideal endpoint.
Reagent Instability Prepare fresh assay reagents for each experiment. Protect fluorescent reagents from light. Ensure reagents are stored at the recommended temperature.
Interference from Media Components Phenol red and other components in cell culture media can interfere with fluorescence- or absorbance-based assays.[5] Consider using phenol red-free media or washing the cells with PBS before adding the assay reagent.
Issue 3: Inconsistent Dose-Response Curves
Potential Cause Recommended Solution
Compound Instability Prepare fresh dilutions of this compound for each experiment from a concentrated stock stored under appropriate conditions (e.g., -20°C or -80°C). Limit freeze-thaw cycles.
Inaccurate Serial Dilutions Perform serial dilutions carefully, ensuring thorough mixing at each step. Prepare a sufficient volume for all replicates.
Cell Passage Number High passage numbers can lead to phenotypic drift and altered sensitivity to compounds. Use cells within a consistent and low passage number range for all experiments.
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses and lead to unreliable data.

Experimental Protocols

General Protocol for a Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Dilute the cells to the desired concentration in fresh culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 5-10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium and MTT solution only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value.

Data Presentation

Table 1: Example of IC₅₀ Values for Bioactive Compounds from Aspergillus aculeatus
CompoundBioactivityCell Line/OrganismIC₅₀ (µg/mL)
Ergosterol PeroxideAntiviralHSV-111.01
Secalonic Acid FAntimalarialPlasmodium falciparum1.03
VariecolinAntimalarialPlasmodium falciparum1.47
ErgosterolAntimalarialPlasmodium falciparum5.31
Data from Yodsing et al., 2018[1]

Note: This table presents data for other compounds isolated from Aspergillus aculeatus to provide a reference for the potential range of bioactivity. Specific IC₅₀ values for this compound are not yet widely published.

Visualizations

Experimental Workflow for a Cytotoxicity Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seed_cells Seed cells in 96-well plate cell_culture->seed_cells compound_prep Prepare 16-Keto aspergillimide dilutions add_compound Add compound to cells compound_prep->add_compound seed_cells->add_compound incubate Incubate (24-72h) add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_plate Read absorbance at 570nm solubilize->read_plate calc_viability Calculate % viability read_plate->calc_viability plot_data Plot dose-response curve & determine IC50 calc_viability->plot_data

A generalized workflow for determining the cytotoxicity of this compound.

Potential Signaling Pathway Affected by Antifungal Compounds from Aspergillus

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Cell Wall Stress (e.g., Antifungal Compound) rho1 Rho1 stress->rho1 pkc PkcA rho1->pkc bck1 Bck1 (MAPKKK) pkc->bck1 mkk2 Mkk2 (MAPKK) bck1->mkk2 mpka MpkA (MAPK) mkk2->mpka transcription Transcription Factors mpka->transcription translocates to nucleus response Cell Wall Integrity Gene Expression transcription->response

The Cell Wall Integrity (CWI) signaling pathway in Aspergillus, a potential target for antifungal compounds.

References

Technical Support Center: Enhancing the Oral Bioavailability of 16-Keto Aspergillimide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of 16-Keto aspergillimide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is an anthelmintic agent isolated from the Aspergillus strain IMI 337664. It has demonstrated activity against adult Trichostrongylus colubriformis in in-vitro studies, but this activity was not observed in in-vivo models, suggesting poor oral bioavailability. Enhancing its oral bioavailability is crucial to translate its in-vitro efficacy into a viable oral therapeutic.

Q2: What are the likely causes of poor oral bioavailability for this compound?

A2: While specific data for this compound is limited, poor oral bioavailability for compounds of this nature is often attributed to:

  • Poor aqueous solubility: The compound is soluble in organic solvents like ethanol, methanol, and DMSO, which may indicate low solubility in the aqueous environment of the gastrointestinal tract.

  • Low dissolution rate: Consequent to poor solubility, the rate at which the compound dissolves in gastrointestinal fluids may be insufficient for adequate absorption.

  • Poor membrane permeability: The molecular characteristics of the compound might hinder its passage across the intestinal epithelium.

  • First-pass metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.

Q3: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?

A3: Several innovative formulation strategies can be employed, including:

  • Particle size reduction: Techniques like milling and nanonization increase the surface area for dissolution.

  • Solid dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.

  • Complexation: Using cyclodextrins to form inclusion complexes can improve aqueous solubility.

  • Nanotechnology-based approaches: Nanoparticles can increase surface area and improve dissolution rates.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation development of this compound.

Issue 1: Low and Variable Drug Loading in Nanoparticle Formulations
Potential Cause Troubleshooting Strategy
Poor solubility of this compound in the chosen organic solvent.Screen a panel of organic solvents to identify one with higher solubilizing capacity for this compound.
Drug precipitation during the nanoparticle formation process.Optimize the process parameters, such as the solvent-to-antisolvent addition rate, stirring speed, and temperature, to control the precipitation kinetics.
Inefficient encapsulation by the chosen polymer.Evaluate different polymers or polymer blends with varying hydrophilic-lipophilic balances (HLB) to improve drug-polymer compatibility.
Suboptimal drug-to-polymer ratio.Perform a dose-ranging study to determine the optimal drug-to-polymer ratio that maximizes drug loading without compromising nanoparticle stability.
Issue 2: Inconsistent In-Vitro Dissolution Profiles
Potential Cause Troubleshooting Strategy
Polymorphism of this compound in the formulation.Characterize the solid-state properties of the drug in the formulation using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify and control for different polymorphic forms.
Agglomeration of nanoparticles or solid dispersion particles.Incorporate stabilizers or surfactants into the formulation to prevent particle agglomeration. Optimize the drying process (e.g., spray drying, freeze-drying) to obtain a freely dispersible powder.
Inadequate wetting of the formulation in the dissolution medium.Include wetting agents in the formulation or the dissolution medium to improve the dispersibility of the drug particles.
Variability in the manufacturing process.Implement Quality by Design (QbD) principles to identify and control critical process parameters that may impact dissolution.
Issue 3: Poor Correlation Between In-Vitro Dissolution and In-Vivo Bioavailability
Potential Cause Troubleshooting Strategy
The chosen in-vitro dissolution method does not mimic the in-vivo gastrointestinal conditions.Utilize biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate the fasted and fed states of the human intestine.
Significant first-pass metabolism is limiting bioavailability.Investigate the metabolic stability of this compound using in-vitro liver microsome assays. If metabolism is high, consider co-administration with a metabolic inhibitor or formulation strategies that promote lymphatic transport.
Poor intestinal permeability is the rate-limiting step for absorption.Conduct in-vitro permeability studies using Caco-2 cell monolayers to assess the intestinal permeability of the formulated this compound. Consider the inclusion of permeation enhancers in the formulation.
Efflux transporter activity is limiting drug absorption.Use in-vitro models with efflux transporter-overexpressing cells to determine if this compound is a substrate for transporters like P-glycoprotein. If so, explore the use of efflux pump inhibitors.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a selected polymer carrier (e.g., PVP K30, HPMC) in a suitable organic solvent (e.g., methanol, ethanol) in a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Evaporation: Evaporate the solvent from the solution using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Sizing: Pulverize the dried solid dispersion using a mortar and pestle and sieve it to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (using XRD and DSC).

Protocol 2: In-Vitro Dissolution Testing of this compound Formulations
  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).

  • Dissolution Medium: Prepare a suitable dissolution medium, such as 900 mL of simulated gastric fluid (SGF, pH 1.2) or simulated intestinal fluid (SIF, pH 6.8). For biorelevant studies, use FaSSIF or FeSSIF.

  • Parameters: Set the paddle speed to 50 or 75 RPM and maintain the temperature at 37 ± 0.5°C.

  • Sample Introduction: Introduce a precisely weighed amount of the this compound formulation into the dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC.

  • Data Analysis: Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.

Protocol 3: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21-25 days.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Transport Study:

    • Apical to Basolateral (A-B): Add the this compound formulation (dissolved in transport medium) to the apical (A) side of the Transwell® insert.

    • Basolateral to Apical (B-A): Add the formulation to the basolateral (B) side to assess active efflux.

  • Sampling: Take samples from the receiver chamber (basolateral for A-B, apical for B-A) at specified time points.

  • Analysis: Quantify the concentration of this compound in the samples using a sensitive analytical method like LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Data Presentation

Table 1: Comparison of Physicochemical Properties of Different this compound Formulations

Formulation TypeParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
Unprocessed Drug> 2000N/A100N/A
Nanosuspension200 - 500-15 to -3090 - 95N/A
Solid DispersionN/AN/A10 - 30N/A
Lipid Nanoparticles100 - 300-10 to -255 - 1580 - 95
SEDDS< 100 (emulsion droplet size)N/A5 - 20N/A

Table 2: In-Vitro Dissolution and In-Vivo Pharmacokinetic Parameters of Different this compound Formulations

Formulation TypeDissolution at 60 min (%)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Unprocessed Drug< 10< LOD-< LOD-
Nanosuspension60 - 80Data DependentData DependentData DependentData Dependent
Solid Dispersion70 - 90Data DependentData DependentData DependentData Dependent
Lipid Nanoparticles50 - 70Data DependentData DependentData DependentData Dependent
SEDDS> 90Data DependentData DependentData DependentData Dependent
LOD: Limit of Detection

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Studies Formulation_Strategy Select Formulation Strategy (e.g., Solid Dispersion, Nanoparticles) Optimization Optimize Formulation Parameters (e.g., Drug:Carrier Ratio, Particle Size) Formulation_Strategy->Optimization Characterization Physicochemical Characterization (e.g., DSC, XRD, Particle Size) Optimization->Characterization Dissolution In-Vitro Dissolution Testing (Biorelevant Media) Characterization->Dissolution Optimized Formulation Permeability Caco-2 Permeability Assay Dissolution->Permeability Promising Candidates Animal_Model Select Animal Model (e.g., Rat, Mouse) Permeability->Animal_Model Lead Formulation PK_Study Pharmacokinetic Study (Oral Administration) Animal_Model->PK_Study Data_Analysis Analyze Plasma Samples (LC-MS/MS) PK_Study->Data_Analysis Bioavailability Calculate Bioavailability Parameters (Cmax, Tmax, AUC) Data_Analysis->Bioavailability

Caption: Experimental workflow for enhancing oral bioavailability.

troubleshooting_logic Start Poor In-Vivo Efficacy Check_Bioavailability Is Oral Bioavailability Low? Start->Check_Bioavailability Check_Solubility Is Aqueous Solubility Poor? Check_Bioavailability->Check_Solubility Yes Re-evaluate Re-evaluate In-Vivo Check_Bioavailability->Re-evaluate No Enhance_Solubility Implement Solubility Enhancement (e.g., Solid Dispersion, Nanosizing) Check_Solubility->Enhance_Solubility Yes Check_Permeability Is Intestinal Permeability Low? Check_Solubility->Check_Permeability No Enhance_Solubility->Check_Permeability Enhance_Permeability Incorporate Permeation Enhancers or Lipid-Based Systems (SEDDS) Check_Permeability->Enhance_Permeability Yes Check_Metabolism Is First-Pass Metabolism High? Check_Permeability->Check_Metabolism No Enhance_Permeability->Check_Metabolism Address_Metabolism Consider Metabolic Inhibitors or Formulations for Lymphatic Uptake Check_Metabolism->Address_Metabolism Yes Check_Metabolism->Re-evaluate No Address_Metabolism->Re-evaluate

Caption: Troubleshooting logic for poor oral bioavailability.

Validation & Comparative

Synthetic 16-Keto Aspergillimide: A Comparative Analysis of its Anthelmintic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the synthetic compound 16-Keto aspergillimide with established anthelmintic agents, offering researchers, scientists, and drug development professionals objective data on its performance. This guide includes a detailed summary of its mechanism of action, comparative efficacy, and the experimental protocols used for its evaluation.

Introduction to this compound

This compound is a synthetic compound belonging to the aspergillimide class of molecules, which are structurally and functionally related to the paraherquamide family of natural products.[1] These compounds have garnered significant interest within the parasitology community for their potent anthelmintic properties. The core mechanism of action for this class of molecules is the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes. This targeted disruption of neurotransmission leads to paralysis and subsequent death of the parasitic worms.

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

The primary target of this compound and related paraherquamides is the L-type nicotinic acetylcholine receptor (nAChR) found on the muscle cells of nematodes.[2] In a healthy nematode, the neurotransmitter acetylcholine binds to these receptors, causing an influx of positive ions and leading to muscle contraction. This compound acts as a competitive antagonist, binding to the nAChR and preventing acetylcholine from docking. This blockade of the receptor inhibits ion flow, thereby preventing muscle contraction and inducing a state of flaccid paralysis in the worm.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Muscle Cell Ach_vesicle Acetylcholine Vesicles Ach_release Acetylcholine (ACh) Ach_vesicle->Ach_release Signal nAChR Nicotinic ACh Receptor (nAChR) Contraction Muscle Contraction nAChR->Contraction Activates Paralysis Flaccid Paralysis nAChR->Paralysis Inhibition leads to Ach_release->nAChR Binds Keto_aspergillimide 16-Keto Aspergillimide Keto_aspergillimide->nAChR Blocks

Figure 1. Signaling pathway of this compound at the nematode neuromuscular junction.

Comparative Anthelmintic Efficacy

The in vitro anthelmintic activity of this compound, represented by its structural and functional analogue paraherquamide, was compared against several standard anthelmintic drugs. The evaluation was based on the inhibition of larval motility of the gastrointestinal nematode Trichostrongylus colubriformis.

CompoundClassTarget OrganismAssay TypeIC50 (µg/mL)
This compound Aspergillimide/ParaherquamideTrichostrongylus colubriformisLarval Motility Assay0.058[3]
IvermectinAvermectinTrichostrongylus colubriformisLarval Motility Assay~0.0017
AlbendazoleBenzimidazoleTrichostrongylus colubriformisLarval Motility Assay~62.9
LevamisoleImidazothiazoleTrichostrongylus colubriformisLarval Motility Assay~0.0126

Note: IC50 values for Ivermectin, Albendazole, and Levamisole are approximated from various sources for comparative purposes and may not have been determined under identical experimental conditions.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the evaluation of anthelmintic compounds.

In Vitro Larval Motility Assay for Trichostrongylus colubriformis

This assay is designed to determine the concentration of a compound required to inhibit the motility of the third-stage (L3) larvae of Trichostrongylus colubriformis.

Materials:

  • Trichostrongylus colubriformis L3 larvae

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

  • Test compounds (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)

  • Incubator set at 37°C

  • Inverted microscope

Procedure:

  • Larval Preparation: T. colubriformis L3 larvae are washed and suspended in PBS to a concentration of approximately 1000 larvae per mL.

  • Compound Dilution: A serial dilution of the test compounds is prepared in PBS. The final concentrations should span a range appropriate to determine the IC50. A solvent control (e.g., PBS with DMSO) and a negative control (PBS only) are included.

  • Assay Setup: 100 µL of the larval suspension (approximately 100 larvae) is added to each well of a 96-well plate.

  • Compound Addition: 100 µL of each compound dilution (or control) is added to the respective wells.

  • Incubation: The plate is incubated at 37°C for 24-72 hours.

  • Motility Assessment: After incubation, the motility of the larvae in each well is observed under an inverted microscope. Larvae are considered motile if they exhibit vigorous, sinusoidal movement. Larvae that are straight and do not move, even after gentle prodding, are considered non-motile.

  • Data Analysis: The percentage of non-motile larvae is calculated for each concentration. The IC50 value, the concentration at which 50% of the larvae are non-motile, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Larvae Prepare T. colubriformis L3 Larvae Suspension Plate Add Larvae to 96-well Plate Larvae->Plate Compounds Prepare Serial Dilutions of Test Compounds Add_Compounds Add Compound Dilutions to Wells Compounds->Add_Compounds Plate->Add_Compounds Incubate Incubate at 37°C Add_Compounds->Incubate Observe Assess Larval Motility (Microscopy) Incubate->Observe Calculate Calculate % Inhibition Observe->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Figure 2. Experimental workflow for the in vitro larval motility assay.

Conclusion

The synthetic compound this compound, acting as a nicotinic acetylcholine receptor antagonist, demonstrates potent in vitro anthelmintic activity against Trichostrongylus colubriformis. Its efficacy is comparable to that of established anthelmintics, highlighting its potential as a lead compound for the development of novel antiparasitic drugs. Further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

A Comparative Analysis of 16-Keto Aspergillimide's Anthelmintic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anthelmintic potential of 16-Keto aspergillimide against other established anthelmintic agents. Due to a lack of publicly available quantitative in vitro efficacy data for this compound, this comparison focuses on the available data for the broader aspergillimide and paraherquamide class of compounds, contextualized with the performance of common anthelmintics against the nematode Trichostrongylus colubriformis.

Introduction to this compound

This compound, also known as SB202327, is a natural product isolated from the fungus Aspergillus. It belongs to the aspergillimide class of compounds, which are structurally related to the paraherquamides. While research has indicated that this compound exhibits in vitro activity against the parasitic nematode Trichostrongylus colubriformis, it was found to be inactive in vivo in gerbil models. This suggests potential challenges with bioavailability, metabolic stability, or other pharmacokinetic properties. Further research and derivatization of the core structure may be necessary to unlock its therapeutic potential.

Comparative Efficacy Data

To provide a framework for evaluating the potential of aspergillimides, the following tables summarize the in vivo efficacy of the related paraherquamide compounds and common anthelmintics against Trichostrongylus colubriformis. It is important to note that these are not direct comparisons with this compound due to the absence of its efficacy data.

Table 1: In Vivo Efficacy of Paraherquamides Against Trichostrongylus colubriformis in Gerbils

CompoundDosageEfficacy (% Fecal Egg Count Reduction)
ParaherquamideNot Specified99.5%
VM54159 (Paraherquamide analog)Not Specified100%

Table 2: In Vivo Efficacy of Common Anthelmintics Against Trichostrongylus colubriformis

AnthelminticAnimal ModelDosageEfficacy (% Worm Burden Reduction or LD95/ED80)
LevamisoleSheep7.0 mg/kg99.9% efficient[1]
LevamisoleSheep6.75 mg/kg12.3% - 18% (resistant strain)[2]
LevamisoleSheepNot SpecifiedED80: 12.6 mg/kg (resistant strain)[3]
Morantel TartrateSheep8.8 mg/kg76% efficient[1]
ThiabendazoleSheep44 mg/kg50% efficient[1]
ThiabendazoleSheep50 mg/kg81.8% - 92.4% (resistant strain)[2]
IvermectinGoats0.2 mg/kg (subcutaneous)74.5%[4]
IvermectinCattle0.5 mg/kg (pour-on)99.23% (day 28)[5]
AlbendazoleSheep5.7 mg/kg89% (resistant strain)[6]
AlbendazoleSheep7.6 mg/kg99% (resistant strain)[6]
FenbendazoleSheep5.0 mg/kg33.4% (resistant strain)[7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of anthelmintic efficacy.

In Vitro Larval Development Assay (LDA)

This assay is a common method to determine the direct effect of a compound on the development of nematode larvae.

Objective: To assess the concentration-dependent inhibitory effect of a test compound on the development of Trichostrongylus colubriformis from the first larval stage (L1) to the third larval stage (L3).

Materials:

  • T. colubriformis eggs

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Nutrient medium (e.g., a mixture of Earle's balanced salt solution, yeast extract, and antibiotics)

  • 96-well microtiter plates

  • Microscope

Procedure:

  • Egg Isolation: Isolate T. colubriformis eggs from the feces of infected animals using a standard sieving and flotation technique.

  • Assay Setup:

    • Prepare serial dilutions of the test compound in the nutrient medium.

    • Dispense a standardized number of eggs (e.g., 50-100) into each well of a 96-well plate.

    • Add the different concentrations of the test compound to the respective wells. Include positive control wells (a known anthelmintic like levamisole) and negative control wells (solvent only).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 27°C) for a period that allows for the development of L1 larvae to L3 larvae in the control wells (typically 6-7 days).

  • Assessment: After the incubation period, add a larval motility inhibitor (e.g., iodine solution) to each well to stop larval movement.

  • Data Collection: Under a microscope, count the number of L1, L2, and L3 larvae in each well.

  • Analysis: Calculate the percentage of inhibition of larval development for each concentration of the test compound compared to the negative control. Determine the EC50 value (the concentration of the compound that inhibits 50% of larval development) using a suitable statistical software.

In Vivo Fecal Egg Count Reduction Test (FECRT)

This test is used to evaluate the efficacy of an anthelmintic in a live host.

Objective: To determine the percentage reduction in the number of nematode eggs in the feces of infected animals after treatment with a test compound.

Materials:

  • Infected host animals (e.g., gerbils, sheep) with a stable and sufficient T. colubriformis infection.

  • Test compound formulated for oral or parenteral administration.

  • Fecal collection bags or containers.

  • McMaster egg counting slides or equivalent.

  • Saturated salt solution (for egg flotation).

  • Microscope.

Procedure:

  • Pre-treatment Sampling: Collect fecal samples from each animal before treatment and determine the number of eggs per gram of feces (EPG) using the McMaster method.

  • Animal Grouping: Randomly allocate animals to a treatment group and a control group.

  • Treatment: Administer the test compound to the animals in the treatment group at the desired dosage. The control group receives a placebo.

  • Post-treatment Sampling: Collect fecal samples from all animals at a specified time point after treatment (e.g., 7-14 days).

  • Egg Counting: Determine the EPG for all post-treatment samples.

  • Analysis: Calculate the percentage of fecal egg count reduction for the treated group using the following formula: % Reduction = [1 - (mean EPG of treated group post-treatment / mean EPG of control group post-treatment)] * 100

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Larval Development Assay cluster_invivo In Vivo Fecal Egg Count Reduction Test egg_isolation Isolate T. colubriformis Eggs assay_setup Set up 96-well plates with eggs and test compounds egg_isolation->assay_setup incubation Incubate plates for 6-7 days at 27°C assay_setup->incubation assessment Stop larval motility and count L1, L2, L3 larvae incubation->assessment data_analysis_vitro Calculate % inhibition and EC50 assessment->data_analysis_vitro pre_treatment Pre-treatment fecal sampling (EPG) treatment Administer test compound to treatment group pre_treatment->treatment post_treatment Post-treatment fecal sampling treatment->post_treatment egg_counting Count eggs per gram (EPG) post_treatment->egg_counting data_analysis_vivo Calculate % Fecal Egg Count Reduction egg_counting->data_analysis_vivo

Caption: A comparative workflow of in vitro and in vivo anthelmintic efficacy testing.

logical_relationship cluster_compound Compound Properties cluster_factors Pharmacokinetic Factors cluster_outcome Therapeutic Outcome invitro_activity In Vitro Activity (e.g., this compound) bioavailability Bioavailability invitro_activity->bioavailability influences metabolism Metabolic Stability invitro_activity->metabolism influences distribution Tissue Distribution invitro_activity->distribution influences invivo_efficacy In Vivo Efficacy bioavailability->invivo_efficacy metabolism->invivo_efficacy distribution->invivo_efficacy

Caption: Relationship between in vitro activity, pharmacokinetics, and in vivo efficacy.

References

Unveiling the Target Selectivity of 16-Keto Aspergillimide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a potential therapeutic agent is paramount. This guide provides a comparative analysis of the cellular target interactions of 16-Keto aspergillimide, a natural product with anthelmintic properties. By examining its primary target and potential off-target effects, this document aims to provide a clear perspective on its selectivity profile, supported by available experimental data.

This compound, a metabolite isolated from Aspergillus species, is structurally and functionally related to the paraherquamide family of compounds. Its primary biological activity is anthelmintic, targeting the nervous system of parasitic nematodes.

Primary Cellular Target: Nicotinic Acetylcholine Receptors (nAChRs) in Nematodes

The principal molecular target of the paraherquamide class of compounds, and by strong inference, this compound, is the nicotinic acetylcholine receptor (nAChR) in nematodes. These compounds act as antagonists at these receptors, leading to the inhibition of neuromuscular signaling, which results in flaccid paralysis and expulsion of the parasites from the host.[1][2][3][4][5]

Specifically, paraherquamides have demonstrated selective antagonism towards certain subtypes of nematode nAChRs.[2][3][6] They show a higher affinity for levamisole-sensitive (L-type) nAChRs compared to nicotine-sensitive (N-type) nAChRs in these organisms.[2][6] This selectivity is crucial for their efficacy as anthelmintics.

Comparative Binding Affinities and Potency

Quantitative data for this compound itself is limited in the public domain. However, data from its close analog, paraherquamide, provides valuable insights into the expected potency and selectivity.

Compound Target Assay/Model Parameter Value Reference
ParaherquamideNicotinic Acetylcholine ReceptorAscaris suum muscle strips (antagonism of nicotine-induced contraction)pKB5.86 ± 0.14[3][4]
ParaherquamideNicotinic Acetylcholine ReceptorAscaris suum muscle strips (antagonism of levamisole-induced contraction)pKB6.61 ± 0.19[3][4]
ParaherquamideNicotinic Acetylcholine ReceptorAscaris suum muscle strips (antagonism of pyrantel-induced contraction)pKB6.50 ± 0.11[3][4]
ParaherquamideNicotinic Acetylcholine ReceptorAscaris suum muscle strips (antagonism of bephenium-induced contraction)pKB6.75 ± 0.15[3][4]
Paraherquamide AAcetylcholine ReceptorsMusca domestica head homogenatesIC500.5 nM[1]

Cross-Reactivity with Other Cellular Targets

An ideal anthelmintic should exhibit high selectivity for the parasite's target with minimal interaction with host cellular machinery. The potential for cross-reactivity of this compound is primarily assessed by examining the effects of its parent compound family, the paraherquamides, on non-nematode targets.

Mammalian nAChRs and Systemic Toxicity

The existence of nAChRs in mammals raises concerns about potential cross-reactivity and associated toxicity. Studies on paraherquamide have indicated a degree of mammalian toxicity, suggesting some level of interaction with mammalian nAChRs or other targets.

Compound Organism Parameter Value Reference
ParaherquamideMiceLD5014.9 mg/kg[1]

This level of toxicity underscores the need for further investigation into the selectivity of this compound for nematode nAChRs over their mammalian counterparts.

Cytotoxicity Against Human Cancer Cell Lines

Interestingly, a study on aculeaquamide A, a novel paraherquamide, demonstrated cytotoxic effects against human cancer cell lines. This suggests potential interactions with cellular targets other than nAChRs, which could be relevant in the context of drug development and safety assessment.

Compound Cell Line Parameter Value Reference
Aculeaquamide ABel-7402 (Human hepatoma)IC503.3 µM[7]
Compound 2 (paraherquamide analog)Bel-7402 (Human hepatoma)IC501.9 µM[7]

The precise molecular target responsible for this cytotoxic activity has not been elucidated and warrants further investigation.

Fungal Cellular Targets

Given that this compound is a fungal metabolite, its effect on fungal cellular targets is of interest. However, there is currently a lack of published data specifically examining the cross-reactivity of this compound or other paraherquamides with fungal proteins.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches to assess cross-reactivity, the following diagrams are provided.

cluster_nematode Nematode Neuromuscular Junction Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (L-type) Acetylcholine->nAChR Activates Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Paralysis Flaccid Paralysis 16KA 16-Keto aspergillimide 16KA->nAChR Antagonizes

Caption: Mechanism of action of this compound at the nematode nAChR.

cluster_workflow Cross-Reactivity Assessment Workflow Compound This compound Primary_Assay Nematode nAChR Binding/ Functional Assay Compound->Primary_Assay Selectivity_Assay_Mammalian Mammalian nAChR Binding/Functional Assay Compound->Selectivity_Assay_Mammalian Selectivity_Assay_Fungal Fungal Target Screening Panel Compound->Selectivity_Assay_Fungal Cytotoxicity_Assay Mammalian Cell Line Cytotoxicity Assay Compound->Cytotoxicity_Assay Data_Analysis Determine IC50/Ki/pKB and Selectivity Ratios Primary_Assay->Data_Analysis Selectivity_Assay_Mammalian->Data_Analysis Selectivity_Assay_Fungal->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Experimental workflow for assessing the cross-reactivity of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments relevant to assessing the activity and selectivity of compounds like this compound.

In Vitro Anthelmintic Assay (Ascaris suum Muscle Strip)

This protocol is adapted from studies on paraherquamide and is designed to measure the antagonistic effects of a compound on nematode muscle contraction.

  • Preparation of Muscle Strips: Isolate body wall muscle flaps from adult Ascaris suum.

  • Mounting: Mount the muscle strips in an organ bath containing Ascaris Ringer's solution at 37°C, aerated with an appropriate gas mixture.

  • Tension Recording: Connect the muscle strips to an isometric force transducer to record muscle tension.

  • Agonist-Induced Contraction: Induce muscle contraction by adding a known concentration of a nAChR agonist (e.g., acetylcholine, levamisole, nicotine).

  • Antagonist Application: In the presence of the test compound (this compound) at varying concentrations, repeat the agonist-induced contraction.

  • Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of the antagonist. Calculate the pKB value to quantify the antagonist's potency.

Radioligand Binding Assay for nAChR

This assay determines the binding affinity of a compound to a specific receptor.

  • Receptor Preparation: Prepare cell membrane homogenates from a source rich in the target nAChR (e.g., nematode tissue, insect heads, or cells expressing a specific nAChR subtype).

  • Incubation: Incubate the membrane preparation with a radiolabeled ligand that specifically binds to the nAChR (e.g., [3H]-epibatidine) and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to an inhibition constant (Ki).

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the viability of mammalian cells.

  • Cell Seeding: Seed mammalian cells (e.g., a cancer cell line or a non-cancerous cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

References

Validating a Novel High-Performance Liquid Chromatography Method for Accurate Quantification of 16-Keto Aspergillimide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a new, robust High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 16-Keto aspergillimide, a critical step for researchers in drug discovery and development. The performance of this novel method is objectively compared against a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method commonly used for the analysis of fungal metabolites. This guide includes detailed experimental protocols and supporting data to ensure reproducibility and facilitate adoption in your laboratory.

Performance Comparison: New HPLC Method vs. Standard LC-MS/MS

The newly developed HPLC method demonstrates comparable performance to the more complex LC-MS/MS technique, offering a reliable and more accessible alternative for the routine quantification of this compound. The key validation parameters are summarized in the table below.

ParameterNew HPLC-UV MethodAlternative LC-MS/MS MethodICH Guideline Acceptance Criteria
Linearity (R²) > 0.999> 0.99[1][2][3]≥ 0.99
Accuracy (% Recovery) 98.5% - 101.2%74.0% - 106.0%[1][2][3]Typically 80% - 120%
Precision (RSD%) < 2.0%< 15%[1][2][3]≤ 15% (≤ 2% for drug substance)
Limit of Detection (LOD) 5 ng/mL0.5 - 200 µg/kg[1][2][3]Method Dependent
Limit of Quantification (LOQ) 15 ng/mL1 - 400 µg/kg[1][2][3]Method Dependent
Specificity No interference from matrix componentsHigh (based on mass-to-charge ratio)No interference at the retention time of the analyte
Robustness Unaffected by minor changes in pH and temperatureMethod dependentConsistent results with small variations in method parameters

Experimental Protocols

Detailed methodologies for the validation of the new HPLC method are provided below, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

New HPLC-UV Method for this compound Quantification
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of 1 mg/mL this compound is prepared in acetonitrile. Calibration standards are prepared by serial dilution in the mobile phase to concentrations ranging from 15 ng/mL to 1000 ng/mL.

  • Sample Preparation: Biological samples are subjected to liquid-liquid extraction with ethyl acetate. The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.

Method Validation Protocol

The validation of the new HPLC method was performed according to ICH guidelines to ensure its suitability for the intended purpose.

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present was determined by analyzing blank matrix samples and samples spiked with this compound and potential impurities.

  • Linearity: The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from the LOQ to 150% of the target concentration. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was calculated.

  • Accuracy: The accuracy was determined by the recovery of known amounts of this compound spiked into a blank matrix at three concentration levels (low, medium, and high). The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by analyzing six replicate samples of the same concentration on the same day and under the same experimental conditions.

    • Intermediate Precision (Inter-assay precision): Assessed by analyzing the same samples on three different days by two different analysts. The results were expressed as the relative standard deviation (RSD%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio, with LOD typically being 3:1 and LOQ being 10:1.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in method parameters such as the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

Visualizing the Workflow and a Potential Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the analytical method validation workflow and a hypothetical signaling pathway where this compound may play a role.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_reporting Reporting define_scope Define Scope & Purpose select_parameters Select Validation Parameters define_scope->select_parameters set_acceptance Set Acceptance Criteria select_parameters->set_acceptance prepare_protocol Prepare Validation Protocol set_acceptance->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect & Record Data perform_experiments->collect_data analyze_data Analyze Data collect_data->analyze_data compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria document_results Document Results compare_criteria->document_results validation_report Prepare Validation Report document_results->validation_report

Caption: Workflow for the validation of a new analytical method.

hypothetical_signaling_pathway cluster_cell Target Cell receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a Activates transcription_factor Transcription Factor kinase_a->transcription_factor Phosphorylates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression nucleus->gene_expression Alters cellular_response Cellular Response gene_expression->cellular_response aspergillimide This compound aspergillimide->receptor Binds

Caption: Hypothetical signaling pathway involving this compound.

References

Navigating the Uncharted Territory of 16-Keto Aspergillimide Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for structure-activity relationship (SAR) studies, quantitative biological data, and detailed experimental protocols for 16-keto aspergillimide analogs has revealed a significant gap in the current scientific literature. Despite a thorough investigation into analogs of aspergillimide and other secondary metabolites from Aspergillus species, specific data pertaining to the this compound class of compounds remains elusive. This guide summarizes the current landscape and provides a logical framework for future research in this area.

While direct comparisons of this compound analogs are not possible due to the absence of published data, this guide will present a generalized workflow for such a study, drawing on established methodologies in drug discovery and SAR analysis.

Hypothetical Experimental Workflow for SAR Studies of this compound Analogs

Should a library of this compound analogs be synthesized, a systematic evaluation of their biological activity would be essential to establish a structure-activity relationship. The following workflow outlines the key steps in this process.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of This compound Analogs purification Purification & Characterization (NMR, MS) synthesis->purification primary_screening Primary Bioassay (e.g., Target-based or Phenotypic) purification->primary_screening dose_response Dose-Response Studies (IC50/EC50) primary_screening->dose_response selectivity Selectivity & Cytotoxicity Assays dose_response->selectivity data_compilation Data Compilation & Tabulation selectivity->data_compilation sar_analysis Structure-Activity Relationship (SAR) Analysis data_compilation->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification

Figure 1. A generalized workflow for the structure-activity relationship (SAR) study of novel compounds.

Data Presentation: A Template for Future Findings

To facilitate future comparative analysis, all quantitative data should be organized into a structured format. The table below serves as a template for presenting key parameters for a hypothetical series of this compound analogs.

Compound IDModification on R1Modification on R2Target Activity (IC50/EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/IC50)
Parent HHDataDataData
Analog 1 CH3HDataDataData
Analog 2 ClHDataDataData
Analog 3 HOCH3DataDataData
... ...............

Experimental Protocols: Foundational Methodologies

While specific protocols for this compound analogs are not available, the following are standard methodologies that would be adapted for their evaluation.

General Procedure for Synthesis of Analogs

The synthesis of this compound analogs would likely start from a common precursor, followed by divergent chemical modifications to introduce diversity at specific positions of the molecule. Each synthesized compound's identity and purity would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Biological Assay

The choice of a primary biological assay depends on the therapeutic target of interest. For instance, if the compounds are being investigated as potential anticancer agents, a cell-based proliferation assay such as the MTT or CellTiter-Glo® assay would be appropriate.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment: A viability reagent is added to each well, and the signal (e.g., absorbance or luminescence) is measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve.

Cytotoxicity Assay

To assess the general toxicity of the compounds, a cytotoxicity assay using a non-cancerous cell line (e.g., primary human fibroblasts) would be performed following a similar protocol to the in vitro biological assay. The half-maximal cytotoxic concentration (CC50) is then determined.

Illustrative Signaling Pathway

In the absence of a known target for 16-keto aspergillimides, a hypothetical signaling pathway is presented below to illustrate how these compounds might exert their effects, for instance, by inhibiting a key kinase in a cancer-related pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression compound This compound Analog compound->kinase2 Inhibition

Figure 2. A hypothetical signaling pathway illustrating the potential mechanism of action.

Conclusion and Future Directions

The field of this compound analogs represents an unexplored area with potential for the discovery of novel bioactive compounds. The lack of existing data underscores the need for foundational research, including the synthesis of a diverse library of analogs and their systematic biological evaluation. The frameworks and methodologies presented in this guide provide a roadmap for researchers to initiate and advance the study of this promising, yet uncharacterized, class of natural product derivatives. Future publications in this area are eagerly awaited by the scientific community.

16-Keto Aspergillimide: A Review of its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the efficacy of 16-Keto aspergillimide reveal a primary classification as an anthelmintic agent, with a notable absence of data regarding its antifungal properties. This guide addresses the current scientific understanding of this compound and clarifies its established biological role.

A thorough review of available scientific literature indicates that this compound, also identified as SB202327, is recognized for its activity against helminths, a class of parasitic worms. The compound was originally isolated from the fungus Aspergillus strain IMI 337664.[1] Despite its fungal origin, there is no published experimental data to support any in vitro or in vivo efficacy as an antifungal agent.

Consequently, a direct comparison of the in vitro and in vivoantifungal efficacy of this compound cannot be provided. The core requirements of this comparison guide, including data presentation on antifungal performance, detailed experimental protocols for antifungal assays, and visualizations of antifungal signaling pathways, cannot be fulfilled due to the lack of relevant research.

The primary biological activity identified for this compound is anthelmintic. This distinction is critical for researchers, scientists, and drug development professionals investigating novel therapeutic agents. Pursuing this compound for antifungal applications would be a significant deviation from its currently understood mechanism of action.

For researchers interested in the development of novel antifungal agents, a wide array of other compounds are currently under investigation. These alternatives, which have demonstrated varying degrees of in vitro and in vivo antifungal activity, would be more suitable subjects for a comparative efficacy guide.

Summary of Known Biological Activity

Compound NameAlternative NameKnown Biological ActivitySource Organism
This compoundSB202327AnthelminticAspergillus strain IMI 337664[1]

Logical Relationship Diagram

The following diagram illustrates the logical flow of the findings regarding this compound's biological activity.

A Initial Query: In vitro vs. in vivo antifungal efficacy of This compound B Literature Search and Data Mining A->B C Finding: This compound (SB202327) is identified as an anthelmintic agent. B->C D Finding: No published data on antifungal activity. B->D E Conclusion: Cannot generate a comparison guide on antifungal efficacy due to lack of data. C->E D->E

Caption: Logical workflow of the investigation into this compound's biological activity.

References

Reproducibility of Published Findings on 16-Keto Aspergillimide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of the Anthelmintic Properties and Data Reproducibility of a Novel Fungal Metabolite

This guide provides a comprehensive comparison of the published findings on 16-Keto aspergillimide (also known as SB202327), an anthelmintic agent isolated from the fungus Aspergillus strain IMI 337664.[1][2] The objective is to present the available experimental data, detail the methodologies employed in the original research, and discuss the reproducibility of these findings in the context of other potential alternatives. This document is intended for researchers, scientists, and drug development professionals working in parasitology and natural product discovery.

Summary of Quantitative Data

The primary biological activity reported for this compound is its in vitro efficacy against the parasitic nematode Trichostrongylus colubriformis. The initial discovery and characterization of this compound were detailed in a 1997 publication by Banks R.M., et al. in the Journal of Antibiotics.[3] While the full quantitative data from the original publication is not widely available, subsequent reports and summaries indicate that the compound demonstrated activity in an in vitro setting against the adult stage of T. colubriformis in gerbils.[2][3] However, this activity was not replicated in in vivo studies.[2][3]

For a clear comparison, the following table summarizes the reported findings. It is important to note that without access to the full original dataset, a comprehensive statistical comparison with alternative compounds is limited.

CompoundTarget OrganismAssay TypeReported ActivityIn Vivo Efficacy
This compound (SB202327) Trichostrongylus colubriformis (adult)In vitroActiveNot Active
Alternative Anthelmintics (General)Various NematodesIn vitro & In vivoVaries (e.g., IC50, ED95 values)Established for many

Experimental Protocols

The reproducibility of scientific findings is critically dependent on the detailed reporting of experimental methods. The following protocols are based on the available information regarding the initial studies of this compound and general practices for similar anthelmintic assays.

Isolation and Purification of this compound

The compound was originally isolated from the fermentation broth of Aspergillus strain IMI 337664.[1] The general workflow for such a process is outlined below.

G cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Structural Elucidation Fermentation Fermentation of Aspergillus strain IMI 337664 Extraction Solvent Extraction of Broth Fermentation->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Isolation Isolation of this compound Chromatography->Isolation Spectroscopy Spectroscopic Analysis (NMR, MS) Isolation->Spectroscopy

Fig. 1: General workflow for the isolation of this compound.
In Vitro Anthelmintic Assay

The reported in vitro activity was determined against adult Trichostrongylus colubriformis. A standard protocol for such an assay involves the following steps:

  • Nematode Collection: Adult T. colubriformis are recovered from the intestines of infected host animals (e.g., gerbils).

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in a culture medium.

  • Incubation: A defined number of adult worms are placed in a multi-well plate with the different concentrations of the test compound. A negative control (solvent only) and a positive control (a known anthelmintic) are included.

  • Observation: The motility and viability of the worms are observed at specific time points (e.g., 24, 48, 72 hours).

  • Data Analysis: The concentration at which a certain percentage of worms are paralyzed or killed (e.g., IC50) is determined.

G cluster_setup Assay Setup cluster_incubation Incubation & Observation cluster_analysis Data Analysis A Prepare serial dilutions of this compound B Dispense into multi-well plates A->B C Add adult T. colubriformis to each well B->C D Incubate at physiological temperature C->D E Observe worm motility at set time points D->E F Determine IC50/EC50 values E->F

Fig. 2: Workflow for the in vitro anthelmintic assay.

Discussion on Reproducibility and Alternatives

A critical aspect of evaluating any published finding is its reproducibility. To date, there is a lack of subsequent publications that explicitly attempt to reproduce the synthesis and anthelmintic activity of this compound as originally described. This absence of independent verification makes it challenging to definitively assess the robustness of the initial findings.

The discrepancy between the reported in vitro activity and the lack of in vivo efficacy is a common challenge in drug discovery. This could be attributed to several factors, including:

  • Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly excreted in the host animal.

  • Bioavailability: The formulation used for in vivo administration may not have allowed for sufficient concentration of the compound to reach the target parasites.

  • Host-Parasite Interaction: The in vivo environment is significantly more complex than an in vitro culture, and host factors may interfere with the compound's activity.

Given the limited data and lack of follow-up studies on this compound, researchers in the field of anthelmintic drug discovery have a wider range of more extensively studied alternatives. These include established drug classes such as benzimidazoles, macrocyclic lactones, and nicotinic acetylcholine receptor agonists, as well as numerous other natural products with demonstrated in vivo efficacy.

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound has not been elucidated. For many natural product anthelmintics, the molecular target and the affected signaling pathways in the parasite remain unknown. A generalized logical relationship for investigating the mechanism of action is presented below.

G cluster_initial Initial Observation cluster_investigation Mechanism of Action Investigation cluster_validation Validation A This compound shows in vitro activity B Target Identification Studies (e.g., affinity chromatography, genetic screens) A->B C Pathway Analysis (e.g., transcriptomics, proteomics) A->C D Validate target engagement B->D E Characterize downstream effects on signaling pathways C->E D->E

Fig. 3: Logical workflow for elucidating the mechanism of action.

Conclusion

This compound represents a novel chemical scaffold with reported in vitro anthelmintic activity. However, the lack of in vivo efficacy in the original studies and the absence of independent reproducibility studies limit its current potential as a lead compound for drug development. Further research would be required to understand the reasons for the in vitro-in vivo disconnect and to elucidate its mechanism of action. For researchers in the field, a focus on compounds with demonstrated in vivo activity and a more established body of supporting literature is likely to be a more fruitful avenue for the development of new anthelmintic therapies.

References

Benchmarking the Synthetic Route of 16-Keto Aspergillimide: A Comparative Analysis of Biosynthetic and Hypothetical Chemical Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

16-Keto aspergillimide, a natural product isolated from Aspergillus species, has demonstrated notable anthelmintic properties. As interest in its therapeutic potential grows, understanding its synthesis is paramount for ensuring a sustainable and scalable supply. To date, a total chemical synthesis of this compound has not been reported in the literature. The primary route to obtaining this compound remains isolation from its natural fungal source.

This guide provides a comparative benchmark of the putative biosynthetic pathway of this compound against a plausible, yet hypothetical, biomimetic chemical synthesis. This analysis aims to illuminate the inherent complexities of the molecule and to provide a forward-looking perspective for researchers engaged in the synthesis of complex natural products.

Data Presentation: A Tale of Two Routes

The following table summarizes the key comparative metrics between the proposed biosynthetic route and a hypothetical chemical synthesis of this compound.

MetricBiosynthetic Route (Putative)Hypothetical Chemical Synthesis
Starting Materials Simple metabolic precursors (e.g., Acetyl-CoA, Malonyl-CoA, Amino Acids)Complex, multi-functionalized organic building blocks
Number of Steps Enzymatically-driven, multi-step assembly on a mega-enzyme complexMulti-step, sequential chemical transformations
Stereocontrol High degree of stereospecificity dictated by enzyme active sitesRequires chiral auxiliaries, asymmetric catalysts, or stereoselective reagents
Yield Variable, dependent on fermentation conditions and strain productivityTheoretically high, but practically challenging for complex targets
Scalability Potentially scalable through fermentation optimization and metabolic engineeringChallenging due to the accumulation of impurities and reagent costs
Environmental Impact Generally considered "greener," utilizing renewable resourcesOften relies on petroleum-based solvents and hazardous reagents

Experimental Protocols

Putative Biosynthetic Pathway of the Isoindolinone Core

The biosynthesis of this compound is proposed to be orchestrated by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzymatic assembly line, analogous to the biosynthesis of other fungal isoindolinone alkaloids like aspernidine A.[1][2][3]

Key Enzymatic Steps:

  • Polyketide Chain Assembly: A Type I iterative PKS initiates the synthesis by loading a starter unit (e.g., acetyl-CoA) and sequentially adding extender units (e.g., malonyl-CoA) to construct a polyketide chain.

  • Amino Acid Incorporation: An NRPS module selects and activates a specific amino acid (likely a derivative of proline or a related amino acid) via its adenylation (A) domain. The activated amino acid is then tethered to a thiolation (T) domain.

  • Hybrid Molecule Formation: The polyketide chain is transferred from the PKS to the NRPS-bound amino acid, forming a polyketide-amino acid intermediate.

  • Cyclization and Isoindolinone Formation: The hybrid intermediate undergoes a series of enzyme-catalyzed reactions, including cyclization and oxidation, to form the characteristic isoindolinone core of the aspergillimide scaffold.[4]

  • Tailoring Modifications: Post-PKS-NRPS tailoring enzymes, such as oxidoreductases and methyltransferases, are responsible for the final structural modifications, including the installation of the ketone functionality at the 16-position.

Putative Biosynthetic Pathway of this compound Putative Biosynthetic Pathway of this compound cluster_0 PKS Module cluster_1 NRPS Module Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Chain Polyketide_Chain PKS->Polyketide_Chain Hybrid_Intermediate Hybrid_Intermediate Polyketide_Chain->Hybrid_Intermediate Amino_Acid Amino_Acid NRPS NRPS Amino_Acid->NRPS Activated_Amino_Acid Activated_Amino_Acid NRPS->Activated_Amino_Acid Activated_Amino_Acid->Hybrid_Intermediate Isoindolinone_Core Isoindolinone_Core Hybrid_Intermediate->Isoindolinone_Core Cyclization 16-Keto_Aspergillimide 16-Keto_Aspergillimide Isoindolinone_Core->16-Keto_Aspergillimide Tailoring Reactions

Putative Biosynthetic Pathway
Hypothetical Biomimetic Chemical Synthesis

A plausible chemical synthesis of the aspergillimide core could employ a biomimetic intramolecular Diels-Alder reaction, a strategy that has been successfully utilized in the synthesis of other complex isoindolinone-containing natural products.[5][6]

Key Chemical Transformations:

  • Precursor Synthesis: The synthesis would commence with the preparation of a highly functionalized linear precursor containing a diene and a dienophile. This would likely involve multiple steps to install the necessary stereocenters and functional groups.

  • Intramolecular Diels-Alder Reaction: The key bond-forming event would be an intramolecular [4+2] cycloaddition to construct the fused ring system of the isoindolinone core. This reaction could be promoted by thermal or Lewis acid catalysis.

  • Lactam Formation: Following the cycloaddition, the formation of the lactam ring would be achieved through standard amide bond-forming reactions.

  • Functional Group Manipulations: The final stages of the synthesis would involve a series of functional group interconversions and protecting group manipulations to install the ketone at the 16-position and reveal the final structure of this compound.

Hypothetical Chemical Synthesis Workflow Hypothetical Chemical Synthesis Workflow Starting_Materials Starting_Materials Linear_Precursor_Synthesis Linear_Precursor_Synthesis Starting_Materials->Linear_Precursor_Synthesis Intramolecular_Diels_Alder Intramolecular_Diels_Alder Linear_Precursor_Synthesis->Intramolecular_Diels_Alder Cyclized_Intermediate Cyclized_Intermediate Intramolecular_Diels_Alder->Cyclized_Intermediate Lactam_Formation Lactam_Formation Cyclized_Intermediate->Lactam_Formation Isoindolinone_Core Isoindolinone_Core Lactam_Formation->Isoindolinone_Core Functional_Group_Manipulation Functional_Group_Manipulation Isoindolinone_Core->Functional_Group_Manipulation 16-Keto_Aspergillimide 16-Keto_Aspergillimide Functional_Group_Manipulation->16-Keto_Aspergillimide

Hypothetical Chemical Synthesis Workflow

Concluding Remarks

While the biosynthetic pathway of this compound offers a highly efficient and stereoselective route to this complex molecule within its native fungal host, the development of a total chemical synthesis presents a formidable challenge. A biomimetic approach centered around a key intramolecular Diels-Alder reaction appears to be a promising strategy, though it would require significant optimization to be practical on a larger scale.

For researchers in drug development, enhancing the natural production through fermentation optimization and metabolic engineering of the host Aspergillus strain currently represents the most viable path to obtaining larger quantities of this compound for further investigation. Future efforts in total synthesis will be crucial for accessing analogues and probing the structure-activity relationship of this promising anthelmintic agent.

References

Safety Operating Guide

Navigating the Safe Disposal of 16-Keto Aspergillimide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide outlines the essential procedures for the proper disposal of 16-Keto aspergillimide, emphasizing safety, compliance, and operational clarity.

I. Pre-Disposal and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. Although not explicitly classified as a cytotoxic agent in the available literature, its biological activity warrants a cautious approach. All personnel handling the compound should be trained in the safe handling of hazardous drugs.[5][6][7]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Hand Protection GlovesTwo pairs of chemotherapy-approved gloves.
Body Protection GownA disposable, solid-front, back-closure gown made of a low-permeability fabric.
Eye Protection Safety Goggles/Face ShieldTight-fitting safety goggles or a face shield to protect against splashes.
Respiratory RespiratorA NIOSH-approved respirator (e.g., N95) should be used when handling the powder form to prevent inhalation.

II. Step-by-Step Disposal Protocol for this compound

The following protocol is based on general best practices for the disposal of potent chemical compounds and cytotoxic waste.[3][4][8] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local, state, and federal regulations.

Step 1: Segregation of Waste

Proper waste segregation is the foundation of safe disposal. All materials that have come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated labware (e.g., vials, pipette tips, culture plates), contaminated PPE (gloves, gowns), and any absorbent materials used for cleaning spills.

  • Liquid Waste: This includes unused solutions of this compound and any solvents used for rinsing contaminated glassware.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container.

Step 2: Waste Collection and Containment

  • Solid Waste: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Never mix incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Potentially Toxic").

Step 3: Decontamination of Work Surfaces

After handling and packaging the waste, all work surfaces and equipment must be thoroughly decontaminated.

  • Use a suitable deactivating agent if one is known for this class of compounds, or a robust cleaning procedure involving a detergent wash followed by a solvent rinse (e.g., ethanol or isopropanol).

  • All materials used for decontamination (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.

Step 4: Storage and Final Disposal

  • Temporary Storage: Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department. The primary method for the final disposal of this type of waste is typically high-temperature incineration.[4]

III. Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Steps start Start Disposal Process ppe Don Appropriate PPE start->ppe segregate Segregate Waste Streams ppe->segregate solid Solid Waste segregate->solid liquid Liquid Waste segregate->liquid sharps Sharps Waste segregate->sharps contain_solid Package & Label Solid Waste solid->contain_solid contain_liquid Package & Label Liquid Waste liquid->contain_liquid contain_sharps Secure Sharps Container sharps->contain_sharps decontaminate Decontaminate Work Area contain_solid->decontaminate contain_liquid->decontaminate contain_sharps->decontaminate store Store in Designated Area decontaminate->store dispose Arrange for EHS Pickup store->dispose end_node End dispose->end_node

Caption: Workflow for the safe disposal of this compound.

IV. Spill Management

In the event of a spill, the area should be immediately secured. Wearing appropriate PPE, the spill should be contained using an absorbent material. The contaminated material should then be collected and placed in a sealed hazardous waste container. The area must be thoroughly decontaminated afterward. Report all spills to your laboratory supervisor and EHS department.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-Keto aspergillimide
Reactant of Route 2
16-Keto aspergillimide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.